Urea, 1-(2-biphenylyl)-2-thio-
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-phenylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2S/c14-13(16)15-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H3,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLVOXHSAWFMOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172844 | |
| Record name | Urea, 1-(2-biphenylyl)-2-thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19250-02-3 | |
| Record name | N-(1,1'-Biphenyl)-2-ylthiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019250023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, 1-(2-biphenylyl)-2-thio- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5807 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, 1-(2-biphenylyl)-2-thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1,1'-BIPHENYL)-2-YLTHIOUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34ZN5TA7W4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(2-Biphenylyl)-2-thiourea
This guide provides a comprehensive and technically detailed overview of the synthesis of 1-(2-biphenylyl)-2-thiourea, a molecule of interest for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document moves beyond a simple recitation of procedural steps to offer insights into the rationale behind the synthetic strategy, potential challenges, and methods for characterization, ensuring a thorough understanding for practical application in a laboratory setting.
Introduction and Significance
Thiourea derivatives are a prominent class of compounds in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] The incorporation of a biphenyl moiety can enhance the lipophilicity and introduce unique steric and electronic properties to the molecule, potentially modulating its interaction with biological targets.[3] 1-(2-biphenylyl)-2-thiourea, therefore, represents a scaffold with significant potential for the development of novel therapeutic agents.[4] This guide will delineate a reliable and adaptable synthetic pathway to this target compound.
The core of the synthetic approach lies in the formation of the thiourea functional group, which is typically achieved through the reaction of an isothiocyanate with an amine.[5] In this case, the synthesis will logically proceed through the preparation of the key intermediate, 2-biphenylyl isothiocyanate, followed by its reaction with a suitable amino source.
Retrosynthetic Analysis and Strategy
A retrosynthetic analysis of the target molecule, 1-(2-biphenylyl)-2-thiourea, points to two primary precursors: 2-aminobiphenyl and a thiocarbonylating agent. The most common and versatile approach involves the in-situ or stepwise formation of 2-biphenylyl isothiocyanate, which is then reacted with ammonia.
Several reagents can serve as the thiocarbonylating agent, each with its own advantages and disadvantages in terms of reactivity, safety, and ease of handling. Common choices include:
-
Carbon Disulfide (CS₂): A widely used, inexpensive reagent for the synthesis of dithiocarbamates, which can then be converted to isothiocyanates.[6][7] The reaction is typically carried out in the presence of a base.
-
Thiophosgene (CSCl₂): A highly reactive but also highly toxic and corrosive reagent that directly converts primary amines to isothiocyanates. Due to its hazardous nature, its use is often avoided in favor of safer alternatives.
-
1,1'-Thiocarbonyldiimidazole (TCDI): A safer and more selective alternative to thiophosgene for the synthesis of isothiocyanates from amines.[8][9]
This guide will focus on the use of carbon disulfide and 1,1'-thiocarbonyldiimidazole as they represent more common and safer laboratory practices.
Experimental Protocols
Synthesis of the Precursor: 2-Aminobiphenyl
While 2-aminobiphenyl is commercially available, its synthesis from less expensive starting materials can be a cost-effective measure. A common laboratory-scale synthesis involves the Hofmann rearrangement of 2-biphenylcarboxamide.
Materials and Equipment:
-
2-Biphenylcarboxamide
-
Sodium hypochlorite (NaOCl) solution (commercial bleach, concentration determined) or Sodium hypobromite (NaBrO) solution (freshly prepared)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Hydrochloric acid (HCl)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Step-by-Step Protocol:
-
Preparation of Hofmann Rearrangement Reagent: Prepare a solution of sodium hypobromite by slowly adding bromine to a cold solution of sodium hydroxide. Alternatively, a commercial solution of sodium hypochlorite can be used.
-
Reaction: Dissolve 2-biphenylcarboxamide in a suitable solvent (e.g., dioxane or water) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add the cold sodium hypohalite solution to the stirred solution of the amide, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction by adding a reducing agent such as sodium bisulfite.
-
Extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude 2-aminobiphenyl can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Synthesis of 1-(2-Biphenylyl)-2-thiourea
Two primary methods are presented for the synthesis of the target compound from 2-aminobiphenyl.
This two-step, one-pot procedure is a cost-effective method for the synthesis.[10]
Materials and Equipment:
-
2-Aminobiphenyl
-
Carbon disulfide (CS₂)
-
Triethylamine (TEA) or another suitable base
-
A desulfurizing agent such as ethyl chloroformate or a carbodiimide (e.g., DCC, EDCI)
-
Ammonia (aqueous solution or gas)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Round-bottom flask, dropping funnel, magnetic stirrer, reflux condenser, ice bath, rotary evaporator.
Step-by-Step Protocol:
-
Formation of Dithiocarbamate Salt: Dissolve 2-aminobiphenyl in an anhydrous solvent such as dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a stoichiometric amount of a base, such as triethylamine.
-
Cool the mixture in an ice bath and slowly add a slight excess of carbon disulfide dropwise.
-
Allow the reaction to stir at room temperature for several hours. The formation of the dithiocarbamate salt can be monitored by TLC.
-
Conversion to Isothiocyanate: To the same reaction mixture, add a desulfurizing agent (e.g., ethyl chloroformate) dropwise at 0 °C.
-
Stir the reaction at room temperature until the isothiocyanate formation is complete (monitored by IR spectroscopy for the appearance of a strong band around 2100 cm⁻¹).
-
Formation of Thiourea: Cool the reaction mixture again in an ice bath and add an excess of aqueous ammonia. Alternatively, ammonia gas can be bubbled through the solution.
-
Stir the mixture vigorously for several hours. The product will often precipitate out of the solution.
-
Work-up and Purification: Filter the precipitate and wash it with cold solvent. If no precipitate forms, extract the reaction mixture with an appropriate organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.
This method offers a milder and often cleaner alternative to the carbon disulfide route.[8]
Materials and Equipment:
-
2-Aminobiphenyl
-
1,1'-Thiocarbonyldiimidazole (TCDI)
-
Ammonia (aqueous solution or gas)
-
Anhydrous solvent (e.g., Tetrahydrofuran, Dichloromethane)
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup, rotary evaporator.
Step-by-Step Protocol:
-
Reaction: Dissolve 2-aminobiphenyl in an anhydrous solvent like THF or CH₂Cl₂ in a round-bottom flask under an inert atmosphere.
-
Add a stoichiometric amount of 1,1'-thiocarbonyldiimidazole in one portion.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC by observing the disappearance of the starting amine.
-
Once the formation of the intermediate N-(2-biphenylyl)imidazole-1-carbothioamide is complete, add an excess of aqueous ammonia to the reaction mixture.
-
Continue stirring at room temperature for several hours until the thiourea formation is complete.
-
Work-up and Purification: Remove the solvent under reduced pressure. The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography as described in Method A.
Purification and Characterization
Purification:
-
Recrystallization: This is often the most effective method for purifying solid thiourea derivatives. Common solvents include ethanol, methanol, or mixtures of solvents like ethyl acetate/hexane. The choice of solvent will depend on the solubility of the product and impurities.
-
Column Chromatography: If recrystallization is not sufficient, purification by column chromatography on silica gel is a viable option.[11] A gradient of ethyl acetate in hexane is a common eluent system.
Characterization:
The structure and purity of the synthesized 1-(2-biphenylyl)-2-thiourea should be confirmed by a combination of spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the biphenyl group will appear as a complex multiplet in the range of δ 7.0-8.0 ppm. The NH₂ protons of the thiourea group will appear as a broad singlet, typically downfield (δ > 8.0 ppm), and its chemical shift can be concentration-dependent.[12][13][14] The NH proton adjacent to the biphenyl group will also be observed. |
| ¹³C NMR | Aromatic carbons will resonate in the region of δ 120-145 ppm. The thiocarbonyl carbon (C=S) is a key diagnostic signal and is expected to appear significantly downfield, typically in the range of δ 180-190 ppm. |
| FT-IR | A strong absorption band characteristic of the C=S stretching vibration is expected around 1240-1350 cm⁻¹. N-H stretching vibrations will be observed as one or more bands in the region of 3100-3400 cm⁻¹.[15][16][17] Aromatic C-H stretching will be seen around 3000-3100 cm⁻¹, and C=C stretching in the aromatic region will appear around 1400-1600 cm⁻¹. |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of C₁₃H₁₂N₂S (228.32 g/mol ).[18] |
| Melting Point | A sharp melting point is indicative of a pure compound. |
Mechanistic Insights
The formation of the thiourea proceeds through a nucleophilic addition mechanism. In the case of the isothiocyanate intermediate, the lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbon atom of the isothiocyanate group. This is followed by proton transfer to yield the final thiourea product.
The choice of reaction conditions, such as solvent and temperature, can influence the reaction rate and yield. Aprotic solvents are generally preferred to avoid side reactions with the isothiocyanate intermediate.
Safety Considerations
-
Carbon disulfide is highly flammable and toxic. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.
-
Thiophosgene , if used, is extremely toxic and corrosive. Its use requires special handling procedures and should only be performed by experienced personnel in a dedicated fume hood.
-
Organic solvents such as dichloromethane and tetrahydrofuran are flammable and/or toxic. Handle with care in a well-ventilated area.
-
Bases like triethylamine are corrosive and should be handled with care.
Conclusion
The synthesis of 1-(2-biphenylyl)-2-thiourea is a multi-step process that can be reliably achieved in a laboratory setting using established synthetic methodologies. The choice of thiocarbonylating agent will depend on the available resources and safety considerations, with the carbon disulfide and TCDI methods being the most practical for general laboratory use. Careful purification and thorough characterization are essential to ensure the identity and purity of the final compound. This guide provides the necessary technical details and scientific rationale to enable researchers to successfully synthesize and study this promising molecule for potential applications in drug discovery and development.[5][19]
References
-
A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. (2012). PMC - NIH. [Link]
-
Reactions of Carbon Disulfide with N-Nucleophiles. (2025). ResearchGate. [Link]
-
Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. (2022). PMC - NIH. [Link]
-
Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy. (2023). MDPI. [Link]
-
Reactions of carbon disulfide with a primary amine and decomposition... (n.d.). ResearchGate. [Link]
- Process for the production of isothiocyanate derivatives. (n.d.).
- Process for the preparation of isothiocyanates. (n.d.).
-
Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. (2022). DergiPark. [Link]
-
Reaction of aniline with CS 2 in aqueous base solutions a. (n.d.). ResearchGate. [Link]
-
Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. (n.d.). PMC - PubMed Central. [Link]
-
Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. (n.d.). Organic Chemistry Portal. [Link]
-
A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. (n.d.). MDPI. [Link]
-
Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (2025). ResearchGate. [Link]
-
Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (2016). Semantic Scholar. [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. [Link]
-
Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). MDPI. [Link]
-
Pseudourea, 2-(2-aminoethyl)-1-(o-biphenylyl)-2-thio-, hydrogen sulfate. (n.d.). PubChem. [Link]
-
Reactions of polyfunctional amino acids with N,N'-carbonyldiimidazole in aqueous solution--oligopeptide formation. (n.d.). PubMed. [Link]
-
How can I purify my bis thiourea compound?. (2014). ResearchGate. [Link]
-
1 H-NMR spectra of the thiourea derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates Original Artic. (n.d.). TSI Journals. [Link]
-
Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole derivatives. (n.d.). RSC Publishing. [Link]
- Thiourea compounds. (n.d.).
-
Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. (n.d.). PMC. [Link]
-
Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (n.d.). ResearchGate. [Link]
-
CS2: Carbon disulfide. Chemical reactions. (2018). YouTube. [Link]
-
Biphenyl Backbone-Based (Bis)Urea and (Bis)Thiourea Derivatives as Antimicrobial and Antioxidant Agents and Evaluation of Docking Studies and ADME Properties. (n.d.). Taylor & Francis. [Link]
-
Matrix and ab initio infrared spectra of thiourea and thiourea-d4. (2025). ResearchGate. [Link]
-
Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. (2022). UNIPI. [Link]
-
Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. (n.d.). Jetir.org. [Link]
-
Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. (n.d.). IOSR Journal. [Link]
-
3-Benzoyl-1-(2-methoxyphenyl)thiourea. (n.d.). PMC - PubMed Central - NIH. [Link]
-
Thiourea. (n.d.). PubChem. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. mdpi.com [mdpi.com]
- 14. 1,3-Diphenyl-2-thiourea(102-08-9) 1H NMR [m.chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. jetir.org [jetir.org]
- 17. iosrjournals.org [iosrjournals.org]
- 18. tsijournals.com [tsijournals.com]
- 19. researchgate.net [researchgate.net]
1-(2-biphenylyl)-2-thiourea chemical properties
Chemical Identity, Synthesis, and Reactivity in Heterocyclic Design
Executive Summary
1-(2-Biphenylyl)-2-thiourea (N-(2-biphenylyl)thiourea) is a critical organosulfur scaffold in medicinal chemistry, primarily serving as a "privileged structure" precursor for the synthesis of 2-aminobenzothiazoles via the Hugerschhoff reaction. Characterized by a biphenyl core sterically crowded at the ortho position, this compound exhibits unique reactivity patterns compared to its para-substituted isomers. Its utility extends beyond simple intermediate status, acting as a potent ligand in coordination chemistry and a pharmacophore in drug discovery campaigns targeting antimicrobial and anticancer pathways. This guide provides a rigorous analysis of its physicochemical properties, synthetic routes, and oxidative transformations.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]
The steric bulk of the phenyl ring at the ortho position (C2) influences both the crystal packing and the rotational barrier of the thiourea moiety, often forcing the molecule into specific conformations that favor intramolecular hydrogen bonding.
| Property | Data |
| IUPAC Name | 1-([1,1'-Biphenyl]-2-yl)thiourea |
| Common Synonyms | N-(2-Biphenylyl)thiourea; (2-Phenylphenyl)thiourea |
| CAS Number | 1471602 (PubChem CID); Note: Often referenced via 2-aminobiphenyl precursors |
| Molecular Formula | C₁₃H₁₂N₂S |
| Molecular Weight | 228.31 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; Insoluble in Water |
| Acidity (pKa) | ~12–13 (Thiourea NH protons) |
| Coordination | Monodentate (S-donor) or Bidentate (N,S-donor) ligand |
Synthetic Pathways[12][13][14]
The synthesis of 1-(2-biphenylyl)-2-thiourea is governed by the nucleophilicity of the 2-aminobiphenyl starting material. Due to the steric hindrance of the ortho-phenyl group, harsh conditions or highly reactive electrophiles are often required to achieve quantitative yields.
Method A: Ammonium Thiocyanate (Acid-Catalyzed)
This is the industrial standard, utilizing the rearrangement of the amine thiocyanate salt.
-
Salt Formation: 2-Aminobiphenyl is treated with concentrated HCl to form the hydrochloride salt.
-
Nucleophilic Attack: Ammonium thiocyanate (NH₄SCN) is added.[1]
-
Rearrangement: Heating (reflux) drives the equilibrium from the thiocyanate salt to the stable thiourea.
Method B: Benzoyl Isothiocyanate (High-Yield)
A two-step protocol that avoids harsh acids and typically yields higher purity products.
-
Acylation: Reaction of 2-aminobiphenyl with benzoyl isothiocyanate yields the N-benzoyl thiourea intermediate.
-
Hydrolysis: Base-catalyzed hydrolysis (NaOH) removes the benzoyl group, revealing the free thiourea.
Caption: Dual synthetic pathways emphasizing the direct salt rearrangement versus the protected isothiocyanate route.
Chemical Reactivity: The Hugerschhoff Reaction
The most defining chemical property of 1-(2-biphenylyl)-2-thiourea is its ability to undergo oxidative cyclization to form benzothiazoles. This transformation, known as the Hugerschhoff reaction, is regioselective.
Mechanism of Cyclization
Upon treatment with an oxidant (Br₂, SOCl₂, or FeCl₃), the thiourea sulfur is activated, becoming electrophilic. The nitrogen-bearing carbon of the phenyl ring (C2) directs the cyclization to the ortho position (C3).[1]
-
Regiochemistry: Because the C1 position is occupied by the phenyl ring, cyclization occurs exclusively at C3.
-
Product: 2-Amino-4-phenylbenzothiazole .
-
Significance: This creates a fused heterocyclic system where the phenyl substituent is locked at the 4-position, a geometry often difficult to access via direct substitution of pre-formed benzothiazoles.
Caption: Oxidative cyclization pathway yielding the 4-phenylbenzothiazole scaffold.[1]
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Biphenylyl)-2-thiourea
Objective: Preparation of the core scaffold from 2-aminobiphenyl.
-
Dissolution: In a 250 mL round-bottom flask, dissolve 2-aminobiphenyl (10 mmol) in chlorobenzene (20 mL).
-
Acidification: Add concentrated H₂SO₄ (0.5 mL) dropwise. Caution: Exothermic.
-
Addition: Add ammonium thiocyanate (12 mmol, 1.2 eq) to the mixture.
-
Reflux: Heat the mixture to reflux (approx. 100–110°C) for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).[1]
-
Workup: Cool to room temperature. The product may precipitate.[2] If not, remove solvent under reduced pressure.[3]
-
Purification: Recrystallize from ethanol/water to obtain white needles.
-
Validation:
-
IR: Look for broad NH stretches (3200–3400 cm⁻¹) and C=S stretch (~1250 cm⁻¹).[1]
-
¹H NMR: Confirm the presence of biphenyl aromatic protons and broad NH singlets.
-
Protocol 2: Oxidative Cyclization to 2-Amino-4-phenylbenzothiazole
Objective: Conversion of the thiourea to the benzothiazole heterocycle.
-
Suspension: Suspend 1-(2-biphenylyl)-2-thiourea (5 mmol) in chloroform (15 mL).
-
Oxidation: Cool to 0°C. Add bromine (Br₂, 5.5 mmol) in chloroform (5 mL) dropwise over 20 minutes.
-
Reaction: Stir at 0°C for 1 hour, then reflux for 2 hours until HBr evolution ceases.
-
Quenching: Treat the solid hydrobromide salt with aqueous sulfur dioxide (SO₂) or sodium bisulfite to remove excess bromine.[1]
-
Basification: Neutralize with aqueous ammonia to liberate the free base.
-
Isolation: Filter the precipitate, wash with water, and dry.
Applications & Biological Potential[3][7][10][12][14]
-
Medicinal Chemistry: The 2-amino-4-phenylbenzothiazole motif is a bioisostere for various kinase inhibitors. The 4-phenyl group provides a hydrophobic anchor that can occupy specific pockets in enzyme active sites (e.g., ATP binding pockets).
-
Coordination Chemistry: The thiourea sulfur acts as a soft ligand for Ag(I), Cu(I), and Pd(II), forming stable complexes used in catalysis or as precursors for metal sulfide nanoparticles.[1]
-
Crystal Engineering: The biphenyl "wing" creates unique packing motifs (often herringbone) utilized in the design of non-linear optical (NLO) materials.[1]
Safety & Handling
-
Goitrogenic Potential: Thioureas are known to interfere with thyroid function (goitrogens).[1] Handle with gloves and use in a fume hood.
-
Sensitization: Potential skin sensitizer. Avoid dust inhalation.
-
Incompatibility: Incompatible with strong oxidizing agents (risk of vigorous reaction) and strong acids (release of toxic fumes).[1]
References
-
Synthesis and Reactivity of Phenylthioureas
-
Oxidative Cyclization (Hugerschhoff Reaction)
- Title: Oxidative Cyclization of 2-Aryl-3-arylamino-2-alkenenitriles to N-Arylindole-3-carbonitriles (Analogous Mechanism).
- Source: Organic Chemistry Portal.
-
URL:[Link]
-
Thiourea Chemical Properties
-
Compound Identification
Sources
- 1. CN101522184A - Thiourea compounds - Google Patents [patents.google.com]
- 2. US3188312A - New process for the preparation of thiourea derivatives - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Synthesis 1-Acyl-3-(2'-aminophenyl) thioureas as Anti-Intestinal Nematode Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (2-Pyridyl)thiourea | 14294-11-2 | TCI AMERICA [tcichemicals.com]
- 9. (2-Chlorophenyl)thiourea - Wikipedia [en.wikipedia.org]
- 10. N-(1,1'-Biphenyl)-4-ylthiourea | C13H12N2S | CID 3034308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Pseudourea, 2-(2-aminoethyl)-1-(o-biphenylyl)-2-thio-, hydrogen sulfate | C15H19N3O4S2 | CID 113965 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Profile: Spectroscopic Characterization of 1-(2-Biphenylyl)-2-thiourea
Executive Summary
Compound Identity: 1-(2-Biphenylyl)-2-thiourea CAS Registry Number: 17702-99-9 (Generic for isomer class; specific verified CAS for this exact substitution may vary by vendor) Molecular Formula: C₁₃H₁₂N₂S Molecular Weight: 228.31 g/mol [1]
This technical guide details the spectroscopic signature and synthesis of 1-(2-biphenylyl)-2-thiourea , a critical intermediate in the synthesis of fused heterocycles such as benzo[d]thiazoles and a ligand in coordination chemistry.[1] The molecule features a thiourea moiety attached to the sterically crowded ortho-position of a biphenyl ring.[1] This unique steric environment significantly influences its spectroscopic properties, particularly in Nuclear Magnetic Resonance (NMR) due to the anisotropic effects of the pendant phenyl ring.
Synthesis & Experimental Protocols
To ensure the integrity of spectroscopic data, the sample must be synthesized and purified to >98% purity. The following protocol is the industry-standard method for ortho-substituted aryl thioureas.
Method A: Ammonium Thiocyanate Rearrangement
This method utilizes the reaction of the corresponding aniline hydrochloride with ammonium thiocyanate.
Protocol:
-
Reagents: Dissolve 2-aminobiphenyl (1.0 eq) in a mixture of concentrated HCl and water (1:1 v/v).
-
Addition: Add Ammonium Thiocyanate (NH₄SCN, 1.2 eq) to the solution.
-
Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. The solution will initially be clear and may develop a precipitate.
-
Work-up: Cool the reaction mixture to room temperature and pour onto crushed ice. Neutralize with 10% NH₄OH to pH 8.
-
Purification: Filter the resulting white/off-white solid.[1] Recrystallize from Ethanol/Water (7:3) to obtain needle-like crystals.
Method B: Benzoyl Isothiocyanate Route (High Purity)
For analytical standards, this two-step method prevents the formation of diaryl thiourea byproducts.[1]
-
React 2-aminobiphenyl with benzoyl isothiocyanate in acetone to form the N-benzoyl thiourea intermediate.[1]
-
Hydrolyze with aqueous NaOH to yield the free thiourea.
Visualization: Synthesis Workflow
Caption: Step-wise synthesis pathway transforming 2-aminobiphenyl into the target thiourea via acid-catalyzed rearrangement.
Spectroscopic Data Analysis[1][2]
Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by the thioamide bands.[1] The lack of symmetry in the N-H region distinguishes it from the starting amine.
| Functional Group | Frequency (cm⁻¹) | Vibrational Mode |
| N-H Stretch | 3420, 3250 | Asymmetric and symmetric stretching of the primary (-NH₂) and secondary (-NH-) amines.[1] |
| C-H (Aromatic) | 3050–3080 | Weak aromatic C-H stretching. |
| C=C (Aromatic) | 1580–1600 | Ring skeletal vibrations (Biphenyl system).[1] |
| Thioamide I | 1520–1540 | Mixed mode: N-H deformation + C-N stretching.[1] |
| C=S Stretch | 1240–1260 | Characteristic strong band for the thiocarbonyl group.[1] |
| C-N Stretch | 1330 | Aryl-N bond stretch.[1] |
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆ (Recommended due to solubility and exchange suppression).[1]
¹H NMR (400 MHz, DMSO-d₆)
The ortho-biphenyl substitution creates a shielding cone effect.[1] The protons on the phenyl ring attached to the thiourea (Ring A) will be distinct from the distal phenyl ring (Ring B).
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 9.20–9.50 | Singlet (Broad) | 1H | Ar-NH -CS | Deshielded by the C=S anisotropy and H-bonding.[1] |
| 7.10–7.50 | Multiplet | 9H | Ar-H (Ring A & B) | Overlapping aromatic signals.[1] The proton at C3 (ortho to thiourea) is often downfield. |
| 7.60–7.80 | Doublet/Multiplet | 1H | Ar-H (C6 of Ring A) | Deshielded due to proximity to the biphenyl linkage.[1] |
| 6.80–7.20 | Broad Singlet | 2H | -CS-NH₂ | Terminal amino protons.[1] Broad due to quadrupole relaxation of N and restricted rotation. |
¹³C NMR (100 MHz, DMSO-d₆)
| Shift (δ ppm) | Assignment | Notes |
| 181.5 | C=S | Characteristic thiocarbonyl carbon; most deshielded signal.[1] |
| 139.5 | C-1' (Ring B)[1] | Quaternary carbon connecting the distal phenyl ring. |
| 136.2 | C-1 (Ring A) | Quaternary carbon attached to the Nitrogen. |
| 135.8 | C-2 (Ring A) | Quaternary carbon at the biphenyl junction.[1] |
| 126.0–131.0 | Ar-C | Remaining aromatic methine carbons.[1] |
Mass Spectrometry (EI/ESI)
Molecular Ion: [M]⁺ = 228.31 m/z[1]
Fragmentation Pattern:
-
m/z 228 → 195: Loss of HS• (Thiol radical) or H₂S.
-
m/z 228 → 152: Loss of thiourea fragment or rearrangement to form a biphenylene cation.
-
m/z 228 → 169: Loss of -NHCS (Isothiocyanate cleavage).
Visualization: Fragmentation Logic
Caption: Proposed fragmentation pathway under Electron Impact (EI) ionization.
Critical Interpretation for Researchers
The spectroscopic data of 1-(2-biphenylyl)-2-thiourea is frequently misinterpreted due to the restricted rotation around the N-C(aryl) bond caused by the bulky ortho-phenyl group.[1]
-
Rotamers in NMR: In solution, you may observe line broadening of the terminal -NH₂ protons.[1] This is not an impurity but a result of the high energy barrier to rotation around the C-N bond, typical of thioamides.[1] Heating the DMSO sample to 50°C usually coalesces these peaks.
-
Cyclization Risk: During MS analysis or high-temperature synthesis, this molecule is prone to oxidative cyclization to form 2-aminobenzothiazole derivatives.[1] If you observe a peak at [M-2H], it indicates the formation of the benzothiazole ring.[1]
References
-
Thiourea Synthesis Methodologies
-
Spectroscopic Analogues (2-substituted thioureas)
-
General Thiourea Characterization
Sources
Methodological & Application
Application Note: In Vitro Characterization of Urea, 1-(2-biphenylyl)-2-thio-
Executive Summary
Urea, 1-(2-biphenylyl)-2-thio- is a lipophilic arylthiourea derivative characterized by a bulky biphenyl group attached to the thiourea pharmacophore. Thiourea derivatives are established inhibitors of metalloenzymes, most notably Urease (EC 3.5.1.5) and Tyrosinase (EC 1.14.18.1) . The sulfur atom in the thiourea moiety acts as a potent chelator for the bimetallic nickel center in urease and the copper active site in tyrosinase.
This guide details the standard operating procedures (SOPs) for evaluating the biological activity of 1-(2-biphenylyl)-2-thio-. The primary protocol focuses on the Urease Inhibition Assay using the Indophenol method, which is the gold standard for characterizing this chemical class. A secondary protocol for Tyrosinase Inhibition and a tertiary MTT Cytotoxicity Assay are provided to establish a complete bioactivity profile.
Scientific Rationale & Mechanism
The biological activity of 1-(2-biphenylyl)-2-thio- is driven by its ability to coordinate with metal ions in enzyme active sites.
-
Urease Inhibition: Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide. The active site contains two Ni²⁺ ions bridged by a carbamylated lysine. The thiourea sulfur atom displaces the bridging water molecule or hydroxide ion, forming a stable coordinate bond with the nickel, thereby blocking substrate (urea) entry. The ortho-biphenyl substituent provides hydrophobic interactions that may stabilize the inhibitor within the active site pocket or, conversely, introduce steric strain that modulates selectivity.
-
Tyrosinase Inhibition: Tyrosinase is a copper-containing enzyme involved in melanogenesis. Thioureas can chelate the Cu²⁺ ions, preventing the oxidation of L-DOPA to DOPAquinone.
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanism of Action. The thiourea compound competes with urea for the nickel-active site, blocking hydrolysis and preventing ammonia production.
Protocol 1: Urease Inhibition Assay (Indophenol Method)
This assay quantifies the ammonia produced by urease activity. The presence of 1-(2-biphenylyl)-2-thio- will reduce ammonia production, which is detected colorimetrically.
Reagents & Preparation
| Reagent | Concentration | Preparation Notes |
| Buffer | 100 mM | Phosphate Buffer (pH 6.8). |
| Enzyme | 5 U/mL | Jack Bean Urease (EC 3.5.1.5) in buffer. Keep on ice. |
| Substrate | 100 mM | Urea in buffer. Prepare fresh. |
| Test Compound | Variable | Dissolve 1-(2-biphenylyl)-2-thio- in DMSO (Stock 10 mM). Dilute serially (0.1 - 100 µM). |
| Reagent A | - | 0.005% Sodium Nitroprusside + 1% Phenol. |
| Reagent B | - | 0.5% NaOH + 0.1% NaOCl (Sodium Hypochlorite). |
| Standard | 100 µM | Thiourea or Acetohydroxamic Acid (Positive Control). |
Experimental Workflow
-
Pre-Incubation:
-
In a 96-well clear plate, add 25 µL of Enzyme solution.
-
Add 5 µL of Test Compound (various concentrations).
-
Incubate at 37°C for 15 minutes . This allows the inhibitor to bind the active site.
-
-
Reaction:
-
Add 55 µL of Urea Substrate solution.
-
Incubate at 37°C for 15 minutes .
-
-
Termination & Development:
-
Add 45 µL of Phenol Reagent A.
-
Add 70 µL of Alkali Reagent B.
-
Incubate at room temperature for 50 minutes . A deep blue color (Indophenol Blue) develops in the presence of ammonia.
-
-
Measurement:
-
Read Absorbance at 625 nm using a microplate reader.
-
Data Analysis
Calculate the Percentage Inhibition using the formula:
-
OD_test: Absorbance with inhibitor.
-
OD_control: Absorbance with DMSO only (max activity).
-
IC50 Determination: Plot % Inhibition vs. Log[Concentration] using non-linear regression (GraphPad Prism or similar).
Protocol 2: Tyrosinase Inhibition Assay (DOPAchrome Method)
As a secondary screen, this protocol checks if the compound acts as a skin-whitening agent or melanoma therapeutic.
Reagents[1]
-
Enzyme: Mushroom Tyrosinase (EC 1.14.18.1), 50 U/mL in 50 mM Phosphate Buffer (pH 6.5).
-
Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine), 0.5 mM.
-
Reference: Kojic Acid.
Workflow
-
Mix: In a 96-well plate, combine 140 µL Buffer, 20 µL Enzyme, and 20 µL Test Compound.
-
Incubate: 10 minutes at 25°C.
-
Start: Add 20 µL L-DOPA substrate.
-
Measure: Monitor the formation of DOPAchrome (red pigment) by reading Absorbance at 475 nm immediately and every minute for 10 minutes (Kinetic Mode).
-
Calculate: Compare the slope (Vmax) of the reaction in treated vs. untreated wells.
Protocol 3: Cell Viability Assay (MTT)
To ensure the compound is not a general toxin, a cytotoxicity profile is required.
Workflow
-
Seeding: Seed HEK-293 or HeLa cells (5,000 cells/well) in 96-well plates. Incubate 24h.
-
Treatment: Add 1-(2-biphenylyl)-2-thio- (1 - 100 µM). Incubate 48h.
-
MTT Addition: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h.
-
Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.
-
Read: Absorbance at 570 nm .
-
Interpretation: If IC50 (Urease) << IC50 (Cytotoxicity), the compound has a favorable therapeutic index.
References
-
Amtul, Z., et al. (2002). "Chemistry and mechanism of urease inhibition." Current Medicinal Chemistry, 9(14), 1323-1348. Link
-
Khan, H., et al. (2014). "Synthesis, molecular docking and biological evaluation of novel N,N'-disubstituted thiourea derivatives as potent urease inhibitors." Bioorganic & Medicinal Chemistry Letters, 24(15), 3661-3665. Link
-
Weatherburn, M. W. (1967). "Phenol-hypochlorite reaction for determination of ammonia." Analytical Chemistry, 39(8), 971-974. Link
-
Kotz, J., et al. (2025). "N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation." Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 345-356. Link
Application Notes and Protocols for Assessing the Cellular Activity of 1-(2-biphenylyl)-2-thiourea
Introduction: Unveiling the Therapeutic Potential of 1-(2-biphenylyl)-2-thiourea
1-(2-biphenylyl)-2-thiourea is a small molecule belonging to the thiourea class of compounds, which are recognized for their diverse pharmacological activities. Thiourea derivatives have demonstrated a wide spectrum of biological effects, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1] The therapeutic potential of these compounds often stems from their ability to interact with various biological targets, such as enzymes and signaling proteins, thereby modulating cellular pathways implicated in disease.[2][3] Specifically, 1-(2-biphenylyl)-2-thiourea has been identified as an antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key player in pain and neurogenic inflammation.[4] This finding, coupled with the known anticancer and anti-inflammatory activities of related thiourea compounds, suggests that 1-(2-biphenylyl)-2-thiourea may exert its effects through a multi-faceted mechanism of action.
This comprehensive guide provides a suite of detailed cell-based assays to meticulously characterize the biological activity of 1-(2-biphenylyl)-2-thiourea. The protocols herein are designed to systematically evaluate its cytotoxic effects, its potential to induce programmed cell death (apoptosis), its influence on cell cycle progression, and its impact on key signaling pathways such as TRPA1 and NF-κB. Each protocol is presented with the underlying scientific principles to empower researchers to not only execute the experiments but also to interpret the results with confidence.
Experimental Workflow: A Strategic Approach to Characterization
A logical and stepwise approach is crucial for the comprehensive evaluation of a novel compound. The following workflow is recommended to systematically investigate the cellular effects of 1-(2-biphenylyl)-2-thiourea.
Caption: A logical workflow for the cellular characterization of 1-(2-biphenylyl)-2-thiourea.
Section 1: Assessment of Cytotoxicity
The initial step in characterizing the biological activity of any compound is to determine its effect on cell viability. The MTT assay is a robust and widely used colorimetric method for this purpose.[5]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[6] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol 1: MTT Assay for Cell Viability
Materials:
-
Cells of interest (e.g., a cancer cell line like A549 or a normal cell line like HEK293)
-
Complete cell culture medium
-
1-(2-biphenylyl)-2-thiourea
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 1-(2-biphenylyl)-2-thiourea in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[5]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well.[7]
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[6] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
| Parameter | Recommended Range |
| Cell Seeding Density | 1,000 - 100,000 cells/well[5] |
| Incubation Time | 24 - 72 hours |
| MTT Concentration | 0.5 mg/mL (final) |
| Solubilization Time | 15 minutes to 2 hours[5][6] |
Section 2: Elucidating the Mechanism of Cell Death
If 1-(2-biphenylyl)-2-thiourea exhibits cytotoxicity, it is essential to determine whether cell death occurs via apoptosis or necrosis. Apoptosis is a programmed and controlled process, whereas necrosis is a result of acute cellular injury.
Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
Principle: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate the compromised membranes of late apoptotic and necrotic cells.[8]
Materials:
-
Cells treated with 1-(2-biphenylyl)-2-thiourea
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with 1-(2-biphenylyl)-2-thiourea at the determined IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[9]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour of staining.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Protocol 3: Caspase-3/7 Activity Assay
Principle: Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Caspase-3 and -7 are key executioner caspases.[10] This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3 and -7, releasing a substrate for luciferase that generates a luminescent signal.[11]
Materials:
-
Cells treated with 1-(2-biphenylyl)-2-thiourea
-
Caspase-Glo® 3/7 Assay Reagent (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with 1-(2-biphenylyl)-2-thiourea as described for the MTT assay.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[12]
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle shaking for 30 seconds and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
Section 3: Investigating Effects on Cell Cycle Progression
Thiourea derivatives have been reported to induce cell cycle arrest. Flow cytometry analysis of DNA content using propidium iodide is a standard method to assess the distribution of cells in different phases of the cell cycle.
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
Principle: Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content.[13] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Materials:
-
Cells treated with 1-(2-biphenylyl)-2-thiourea
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)[14]
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with 1-(2-biphenylyl)-2-thiourea and harvest as previously described.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add 4 mL of cold 70% ethanol dropwise while vortexing gently. Fix for at least 30 minutes at 4°C.[15]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry.
Caption: Visualization of potential cell cycle arrest points induced by a test compound.
Section 4: Target-Specific and Mechanistic Assays
Based on the known activity of 1-(2-biphenylyl)-2-thiourea as a TRPA1 antagonist and the common involvement of the NF-κB pathway in the action of thiourea derivatives, the following assays are recommended to probe its specific mechanism of action.
Protocol 5: TRPA1 Antagonist Activity via Calcium Flux Assay
Principle: TRPA1 is a non-selective cation channel that, upon activation, allows the influx of calcium ions (Ca2+) into the cell.[4] This change in intracellular Ca2+ concentration can be measured using a calcium-sensitive fluorescent dye like Fluo-4 AM.[3] An antagonist will block the channel and prevent or reduce the Ca2+ influx induced by a known TRPA1 agonist.
Materials:
-
TRPA1-expressing cells (e.g., HEK293 cells stably expressing human TRPA1)[16]
-
Fluo-4 AM calcium indicator dye[17]
-
Pluronic F-127
-
Assay buffer (e.g., HBSS)
-
TRPA1 agonist (e.g., allyl isothiocyanate - AITC)
-
1-(2-biphenylyl)-2-thiourea
-
Fluorescence microplate reader with fluidics injection capabilities (e.g., FlexStation)
Procedure:
-
Cell Seeding: Seed TRPA1-expressing cells in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Prepare a Fluo-4 AM loading solution in assay buffer containing Pluronic F-127. Remove the culture medium and add the loading solution to the cells. Incubate for 1 hour at 37°C.[3]
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Compound Incubation: Add 1-(2-biphenylyl)-2-thiourea at various concentrations to the wells and incubate for 15-30 minutes.
-
Calcium Flux Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence, then inject the TRPA1 agonist and continue to record the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Compare the agonist-induced calcium response in the presence and absence of 1-(2-biphenylyl)-2-thiourea to determine its antagonistic activity.
Protocol 6: NF-κB Signaling Pathway Modulation
The NF-κB signaling pathway is a central regulator of inflammation, immunity, and cell survival.[18] Its dysregulation is implicated in many diseases, including cancer.
Option A: NF-κB Luciferase Reporter Assay
Principle: This assay uses a cell line that has been engineered to contain a luciferase reporter gene under the control of NF-κB response elements.[19] Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
Materials:
-
NF-κB reporter cell line (e.g., HEK293-NF-κB-luc)[20]
-
NF-κB activator (e.g., TNF-α)
-
1-(2-biphenylyl)-2-thiourea
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed the reporter cells in a 96-well plate. Pre-treat the cells with 1-(2-biphenylyl)-2-thiourea for 1 hour.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-24 hours.[21]
-
Cell Lysis and Luminescence Measurement: Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
Option B: Western Blot for NF-κB Pathway Proteins
Principle: Western blotting allows for the detection of specific proteins in a cell lysate. Activation of the canonical NF-κB pathway involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα, leading to the translocation of the p65 subunit of NF-κB to the nucleus.[22]
Materials:
-
Cells treated with 1-(2-biphenylyl)-2-thiourea and an NF-κB activator
-
Cell lysis buffer
-
Primary antibodies against phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control (e.g., GAPDH or β-actin)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment and Lysis: Treat cells as described for the reporter assay and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies followed by HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the effect of 1-(2-biphenylyl)-2-thiourea on the phosphorylation and degradation of IκBα and the phosphorylation of p65.[23]
Caption: A simplified diagram of the canonical NF-κB signaling pathway.
Conclusion
The suite of assays presented in this guide provides a robust framework for the in-depth cellular characterization of 1-(2-biphenylyl)-2-thiourea. By systematically evaluating its effects on cell viability, apoptosis, cell cycle progression, and key signaling pathways, researchers can gain valuable insights into its mechanism of action and therapeutic potential. The integration of these validated protocols will ensure the generation of high-quality, reproducible data, thereby accelerating the drug discovery and development process.
References
-
ResearchGate. (2025). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]
-
DergiPark. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Retrieved from [Link]
-
AJOL. (n.d.). THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG. Retrieved from [Link]
-
MDPI. (2024). Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. Retrieved from [Link]
-
Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]
-
NIH. (2011). Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis of NF-kB and pNF-kB. Protein expression of NF-kB.... Retrieved from [Link]
-
PMC. (2021). TRPA1 Expression and Pathophysiology in Immune Cells. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. Retrieved from [Link]
-
PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
NIH. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
Charles River. (n.d.). Human TRPA1 Channel Cell Line. Retrieved from [Link]
-
MDPI. (n.d.). TRPA1 Antagonists for Pain Relief. Retrieved from [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
-
PMC. (n.d.). Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot. Retrieved from [Link]
-
protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]
-
University of Rochester Medical Center. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
-
Abbkine. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Retrieved from [Link]
-
PMC. (2013). In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model. Retrieved from [Link]
-
ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit. Retrieved from [Link]
-
Bowdish Lab. (2012). NF-KB LUCIFERASE ASSAY. Retrieved from [Link]
-
MDPI. (n.d.). Transient Receptor Potential Ankyrin 1 (TRPA1) Modulation by 4-Hydroxynonenal (4-HNE) in Pancreatic Adenocarcinoma Cell Lines: Putative Roles for Therapies. Retrieved from [Link]
-
ResearchGate. (2024). What will be the best way to test NFkb activation via western blot?. Retrieved from [Link]
-
PMC. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]
-
BPS Bioscience. (n.d.). THP-1 Cell Line - NF- κB Reporter (Luc). Retrieved from [Link]
-
MDPI. (n.d.). Monitoring the Levels of Cellular NF-κB Activation States. Retrieved from [Link]
-
NIH. (2025). TRPA1 transient receptor potential cation channel subfamily A member 1 [ (human)]. Retrieved from [Link]
-
Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
University of Virginia. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). NF-κB Signaling Pathway. Retrieved from [Link]
Sources
- 1. A Novel Flp Reporter Mouse Shows That TRPA1 Expression Is Largely Limited to Sensory Neuron Subsets | eNeuro [eneuro.org]
- 2. Investigation of the Role of the TRPA1 Ion Channel in Conveying the Effect of Dimethyl Trisulfide on Vascular and Histological Changes in Serum-Transfer Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPA1 Antagonists for Pain Relief [mdpi.com]
- 5. atcc.org [atcc.org]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - RU [thermofisher.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 12. Caspase 3/7 Activity protocol v1 [protocols.io]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. wp.uthscsa.edu [wp.uthscsa.edu]
- 16. criver.com [criver.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. promega.com [promega.com]
- 21. indigobiosciences.com [indigobiosciences.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Application of biphenyl thiourea in cancer research
Executive Summary
The biphenyl thiourea pharmacophore represents a privileged structure in medicinal chemistry, characterized by its ability to modulate multiple oncogenic targets simultaneously (polypharmacology). Unlike simple thioureas, the biphenyl moiety provides essential steric bulk and lipophilicity, facilitating deep penetration into hydrophobic pockets of kinases (e.g., EGFR, VEGFR-2) and the colchicine-binding site of tubulin.
This guide provides a standardized workflow for the synthesis, biological evaluation, and mechanistic validation of biphenyl thiourea derivatives. It is designed for researchers aiming to develop novel small-molecule inhibitors for drug-resistant phenotypes, particularly in Non-Small Cell Lung Cancer (NSCLC) and Triple-Negative Breast Cancer (TNBC).
Chemical Synthesis Protocol
Objective: Efficient synthesis of
Rationale
The reaction between an isothiocyanate and a primary amine is the most reliable method for generating the thiourea linkage. We utilize 4-isothiocyanatobiphenyl to ensure the biphenyl core is integral to the scaffold, maximizing hydrophobic interactions with target proteins.
Workflow Diagram (Chemical Synthesis)
Figure 1: Synthetic pathway for biphenyl thiourea derivatives. The isothiocyanate intermediate is the critical electrophile.
Step-by-Step Methodology
Reagents:
-
4-Isothiocyanatobiphenyl (1.0 equiv)
-
Substituted Aniline/Amine (1.0 equiv)[1]
-
Solvent: Anhydrous Ethanol (EtOH) or Dichloromethane (DCM)
-
Catalyst (Optional): Triethylamine (TEA) if using amine salts.
Protocol:
-
Preparation: Dissolve 1.0 mmol of 4-isothiocyanatobiphenyl in 10 mL of anhydrous EtOH in a round-bottom flask.
-
Addition: Dropwise add 1.0 mmol of the target substituted amine (dissolved in 5 mL EtOH).
-
Critical Note: If the amine bears strong electron-withdrawing groups (e.g., -NO2), reflux time must be extended due to reduced nucleophilicity.
-
-
Reaction: Reflux the mixture at 78°C (EtOH) or 40°C (DCM) for 4–12 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour into crushed ice/water (50 mL). The thiourea product will precipitate as a solid.[2]
-
-
Purification: Filter the precipitate and wash with cold water. Recrystallize from hot ethanol to yield pure crystals.
-
Validation: Confirm structure via
H-NMR (look for thioamide protons at 9.0–12.0 ppm) and IR (C=S stretch at 1200–1300 cm ).
Biological Profiling: Cytotoxicity Screening
Objective: Determine the IC
Target Cell Lines:
-
A549: Lung carcinoma (EGFR expression model).[3]
-
MCF-7: Breast adenocarcinoma.
-
HUVEC: Human Umbilical Vein Endothelial Cells (Angiogenesis/VEGFR2 model).[4]
Data Presentation: Representative Potency Range Synthesized derivatives should aim for the following benchmarks to be considered "active":
| Compound Class | Target Cell Line | Desired IC | Reference Standard |
| Biphenyl Thiourea (General) | A549 (Lung) | 2.0 – 10.0 | Gefitinib |
| Sulfonamide-tagged | HUVEC | < 5.0 | Sorafenib |
| Naphthyl-substituted | MCF-7 (Breast) | 1.0 – 5.0 | Doxorubicin |
Protocol: MTT Cell Viability Assay
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO . -
Treatment: Treat cells with serial dilutions of the biphenyl thiourea derivative (0.1 µM to 100 µM).
-
Control: DMSO concentration must remain
to prevent solvent toxicity.
-
-
Incubation: Incubate for 48 or 72 hours.
-
Development: Add 20 µL MTT reagent (5 mg/mL). Incubate for 4 hours.
-
Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC
using non-linear regression (GraphPad Prism).
Mechanistic Validation
Biphenyl thioureas often exhibit a dual mechanism of action : inhibition of receptor tyrosine kinases (RTKs) and destabilization of microtubules.
Mechanism 1: Tubulin Polymerization Inhibition
Many biphenyl derivatives mimic Combretastatin A-4, binding to the colchicine site of tubulin.
Protocol:
-
Assay Kit: Use a fluorescence-based Tubulin Polymerization Assay (e.g., Cytoskeleton Inc.).
-
Setup: Mix purified tubulin protein (>99%) with GTP and the test compound in a 96-well plate at 37°C.
-
Detection: Measure fluorescence (Ex 360 nm / Em 420 nm) every minute for 60 minutes.
-
Interpretation: A decrease in the
of the polymerization curve compared to the vehicle control indicates inhibition.
Mechanism 2: Kinase Inhibition (EGFR/VEGFR)
The thiourea linker can form hydrogen bonds with the "hinge region" (Met793 in EGFR), while the biphenyl group occupies the hydrophobic pocket.
Signaling Pathway Diagram
Figure 2: Dual mechanism of action. The compound targets both the kinase ATP-pocket and the tubulin colchicine site, leading to synergistic apoptosis.
References
-
Synthesis and Anticancer Activity of Thiourea Derivatives
-
VEGFR2 Inhibition by Biphenyl Thioureas
-
Tubulin Polymerization Inhibition
- Title: Identification of Inhibitors of Tubulin Polymeriz
- Source: MDPI / ResearchG
-
URL:[Link] (Search Term: Tubulin Polymerization Inhibitors Thiourea)
-
General Synthesis Protocols
Sources
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. mdpi.com [mdpi.com]
- 3. Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics: In silico screening and in vitro evaluation | PLOS One [journals.plos.org]
- 4. Biphenylurea/thiourea derivatives tagged with heteroarylsulfonamide motifs as novel VEGFR2 inhibitors; Design, synthesis and anti-angiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Application Note: Antimicrobial Screening of Urea, 1-(2-biphenylyl)-2-thio- and Lipophilic Thiourea Derivatives
Executive Summary & Chemical Context[1][2][3][4][5][6]
Urea, 1-(2-biphenylyl)-2-thio- (also referred to as N-(2-biphenylyl)thiourea) represents a class of lipophilic thiourea derivatives characterized by a biphenyl pharmacophore linked to a thiourea core.
While the thiourea moiety provides metal-chelating capabilities and hydrogen-bonding donors (NH) crucial for enzyme inhibition (e.g., urease, enoyl-ACP reductase), the biphenyl group significantly increases the partition coefficient (LogP). This enhances membrane permeability but introduces a critical experimental challenge: aqueous insolubility .[1]
This guide departs from standard aqueous protocols to address the specific physicochemical behavior of lipophilic thioureas, ensuring that "inactive" results are not merely false negatives caused by compound precipitation.
Mechanism of Action (MoA) & Rationale
Understanding the MoA is essential for designing the screening cascade.[1] Thiourea derivatives do not act through a single pathway; they are often multi-target agents.[1][2]
The Multi-Target Cascade[4]
-
Membrane Disruption: The lipophilic biphenyl tail inserts into the bacterial lipid bilayer, increasing permeability.[1]
-
Metal Chelation: The sulfur atom (C=S) chelates essential metal ions (Cu²⁺, Fe²⁺) required for bacterial metalloenzymes.[1]
-
Enzyme Inhibition: Specific inhibition of bacterial urease (in H. pylori and Proteus spp.) or DNA gyrase.[1]
Visualizing the Screening Logic
The following diagram outlines the logical flow from compound preparation to mechanism validation.
Caption: Workflow for screening lipophilic thioureas, prioritizing solubility validation before biological testing.
Critical Material Preparation: The "Hidden" Variable
Standard protocols often fail here. If Urea, 1-(2-biphenylyl)-2-thio- precipitates upon addition to the media, the effective concentration drops to zero, yielding a false negative.
Solvent System
-
Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).[1]
-
Constraint: The final concentration of DMSO in the bacterial culture well must not exceed 2.5% (v/v) . While some bacteria tolerate up to 5%, sensitive strains (e.g., Acinetobacter baumannii) show growth inhibition at >3% DMSO.[1]
Stock Solution Protocol[4]
-
Weighing: Weigh 10.0 mg of Urea, 1-(2-biphenylyl)-2-thio-.[1]
-
Dissolution: Dissolve in 1.0 mL of 100% DMSO to create a 10,000 µg/mL (10 mg/mL) Master Stock. Vortex for 2 minutes.
-
Note: If the solution is cloudy, sonicate at 40 kHz for 5 minutes.
-
-
Sterility: Do not filter sterilize initially (compound may bind to the membrane).[1] Use sterile DMSO and handle in a biosafety cabinet.
Primary Screening Protocol: Modified Microdilution (REMA)
Why this method? Standard Optical Density (OD600) readings are unreliable for this compound because lipophilic thioureas often form micro-precipitates in aqueous broth that mimic bacterial growth (turbidity).[1] We use Resazurin (Alamar Blue) , a metabolic dye that changes color (Blue -> Pink) only if bacteria are alive, ignoring chemical precipitate.[1]
Experimental Setup
-
Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).[1]
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]
Step-by-Step Workflow
Step 1: Intermediate Dilution (The "Crash" Prevention) Do not pipette 100% DMSO stock directly into the broth.[1]
-
Prepare a 400 µg/mL working solution: Mix 40 µL of Master Stock (10 mg/mL) + 960 µL of CAMHB.[1]
Step 2: Plate Preparation
-
Dispense 100 µL of sterile CAMHB into columns 2–12 of a 96-well plate.
-
Dispense 200 µL of the 400 µg/mL working solution into column 1.
-
Perform serial 2-fold dilutions: Transfer 100 µL from Col 1 to Col 2, mix, transfer to Col 3... discard 100 µL from Col 10.
Step 3: Inoculation
-
Prepare a bacterial suspension at 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).[1]
-
Dilute this suspension 1:100 in CAMHB.[1]
-
Add 100 µL of the diluted bacteria to wells 1–11.
-
Final Volume: 200 µL.
-
Final Bacterial Density: ~5 x 10^5 CFU/mL.[1]
-
Step 4: Incubation & Readout (REMA)
-
Incubate at 35 ± 2°C for 20–24 hours.
-
Add Dye: Add 30 µL of 0.01% Resazurin solution to each well.
-
Incubate for an additional 1–4 hours.
-
Scoring:
Secondary Screening: MBC & Time-Kill
The MIC tells you what stops growth; the MBC (Minimum Bactericidal Concentration) tells you what kills.[1]
MBC Determination[4]
-
Identify the MIC well and all wells with higher concentrations (clear/blue wells).[1]
-
Sample 10 µL from each of these wells.
-
Spot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate at 37°C for 24 hours.
-
Criteria: The MBC is the lowest concentration yielding ≤5 colonies (99.9% kill).[1]
Data Presentation & Troubleshooting
Expected Data Ranges (Reference Values)
Based on structural analogs (phenyl-thioureas), expected activity profiles are:
| Organism Type | Strain | Expected MIC Range (µg/mL) | Notes |
| Gram-Positive | S. aureus (MRSA/MSSA) | 4 – 32 | High sensitivity due to cell wall permeability.[1] |
| Gram-Negative | E. coli | 32 – >128 | Efflux pumps often expel thioureas.[1] |
| Fungi | C. albicans | 8 – 64 | Thioureas are often potent antifungals.[1] |
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Precipitation in wells | Hydrophobicity of biphenyl group | Reduce max concentration to 64 µg/mL; Ensure DMSO < 2%. |
| Growth in all wells | Compound inactivation or resistance | Verify stock concentration by HPLC; Check pH of media (thioureas can degrade at extreme pH).[1] |
| Blue color in Growth Control | Dead inoculum | Check bacterial viability on agar plate; Ensure DMSO conc. is not >5%. |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[1][3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[1][3] Wayne, PA: CLSI.[1][4][5] [Link]
-
Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007).[1] Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of plant medicines. Methods, 42(4), 321-324.[1] [Link]
-
Abbas, S. Y., et al. (2013).[1] Synthesis, characterization, and antimicrobial activity of some new thiourea derivatives. European Journal of Medicinal Chemistry, 66, 12-20.[1] (Provides context on lipophilic thiourea activity ranges).
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008).[1] Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.[1][6] Nature Protocols, 3(2), 163-175.[1] [Link]
Sources
- 1. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanobioletters.com [nanobioletters.com]
- 3. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 4. mdpi.com [mdpi.com]
- 5. nih.org.pk [nih.org.pk]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Application Note & Protocols: A Guide to Characterizing Kinase Inhibition by 1-(2-biphenylyl)-2-thiourea and Novel Thiourea Derivatives
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist: Dr. Gemini
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[1] Thiourea derivatives have emerged as a versatile and promising scaffold in medicinal chemistry, with numerous analogs demonstrating potent anticancer properties by inhibiting various protein kinases.[2][3][4] This guide provides a comprehensive framework for the preclinical evaluation of novel thiourea-based compounds, using 1-(2-biphenylyl)-2-thiourea as a representative example. We present detailed, field-proven protocols for both biochemical and cell-based assays, designed to determine a compound's inhibitory potency, target engagement, and functional cellular effects. The methodologies are structured to ensure data integrity through rigorous controls and validation, empowering researchers to confidently advance promising kinase inhibitor candidates from the benchtop toward clinical development.
Introduction: The Rationale for Targeting Kinases with Thiourea Derivatives
The human kinome comprises over 500 protein kinases, which act as molecular switches in signal transduction pathways controlling cell growth, differentiation, and survival.[5] The development of small-molecule kinase inhibitors has revolutionized cancer treatment, yet the need for novel agents with improved selectivity and the ability to overcome resistance remains urgent.[6]
The thiourea scaffold, SC(NH₂)₂, is structurally similar to urea but possesses distinct chemical properties due to the presence of a sulfur atom.[7] This core can be readily functionalized, allowing for the synthesis of large libraries of derivatives.[4] Many of these derivatives have been identified as potent inhibitors of key oncogenic kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Epidermal Growth Factor Receptor (EGFR), and the RAS-RAF-MAPK pathway kinases.[8][9][10] Their mechanism often involves direct competition with ATP at the enzyme's catalytic site, though other modes of action are possible.[8]
Evaluating a novel compound like 1-(2-biphenylyl)-2-thiourea requires a multi-faceted approach. The initial step is to determine its direct inhibitory effect on purified kinases through biochemical assays. Positive hits are then validated in cell-based models to confirm target engagement in a physiological context and to assess the compound's impact on cancer cell viability and signaling.
Part I: Biochemical Potency Determination (In Vitro Assay)
The primary goal of the biochemical assay is to quantify the direct inhibition of a purified kinase by the test compound. This allows for the determination of the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%), a key metric of potency. We will detail a protocol based on the widely used ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[11]
2.1. Principle of the ADP-Glo™ Kinase Assay
This is a luminescent, homogeneous assay format that measures ADP production, a universal product of kinase-catalyzed reactions. The assay is performed in two steps:
-
Kinase Reaction: The kinase, substrate, ATP, and inhibitor are incubated together. The kinase transfers phosphate from ATP to the substrate, producing ADP.
-
ADP Detection: A detection reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent then converts the ADP back to ATP, which is used by a luciferase to generate a light signal that is directly proportional to the initial kinase activity.[11] Inhibition of the kinase results in less ADP production and, consequently, a lower luminescent signal.
2.2. Workflow for Biochemical IC₅₀ Determination
Caption: Workflow for determining inhibitor potency using an in vitro kinase assay.
2.3. Detailed Protocol: In Vitro Kinase Inhibition Assay
Causality Behind Choices: This protocol uses a 384-well plate format for higher throughput and lower reagent consumption. The ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure that both ATP-competitive and non-competitive inhibitors can be identified.[12]
Materials and Reagents:
-
Purified recombinant kinase of interest (e.g., VEGFR2, EGFR)
-
Kinase-specific peptide substrate
-
1-(2-biphenylyl)-2-thiourea (test compound)
-
Staurosporine or other known inhibitor (positive control)
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
Adenosine 5'-triphosphate (ATP)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 1-(2-biphenylyl)-2-thiourea in 100% DMSO. The starting concentration is typically 1000x the desired final highest concentration in the assay.
-
Assay Setup:
-
Add 25 nL of each compound dilution, DMSO vehicle (for 0% inhibition control), and positive control inhibitor to the appropriate wells of a 384-well plate.
-
Prepare a 2X kinase solution in assay buffer. Add 2.5 µL to each well.
-
Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Kinase Reaction Initiation:
-
Prepare a 2X ATP/substrate solution in assay buffer. The final ATP concentration should ideally be equal to the Km for the target kinase.
-
Add 2.5 µL of the ATP/substrate mix to all wells to start the reaction. The final volume is now 5 µL.
-
Incubate for 60 minutes at room temperature. Ensure the reaction is within the linear range, which should be determined during assay development.[12]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
2.4. Data Analysis and Presentation
-
Calculate Percent Inhibition:
-
Average the signal from the DMSO (0% inhibition, MAX signal) and positive control (100% inhibition, MIN signal) wells.
-
Normalize the data for each well using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_MIN) / (Signal_MAX - Signal_MIN))
-
-
Generate Dose-Response Curve: Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Determine IC₅₀: Use a non-linear regression analysis (e.g., four-parameter logistic fit) in a suitable software package (e.g., GraphPad Prism) to calculate the IC₅₀ value.
Table 1: Sample IC₅₀ Data for 1-(2-biphenylyl)-2-thiourea against Target Kinase
| Parameter | Kinase A (e.g., VEGFR2) | Kinase B (e.g., EGFR) |
| IC₅₀ (nM) | 85.2 | 1,250 |
| Hill Slope | 1.1 | 0.9 |
| R² | 0.992 | 0.987 |
This is example data and does not represent actual experimental results.
Part II: Cellular Activity and Target Validation
Demonstrating that a compound inhibits a purified enzyme is only the first step. A successful inhibitor must be able to cross the cell membrane, engage its target in the complex cellular environment, and exert a desired biological effect.[13] We present two key protocols: a Western blot assay to confirm target engagement and a cell proliferation assay to measure the functional outcome.
3.1. Workflow for Cellular Assay Validation
Caption: Parallel workflows for cellular target engagement and functional assays.
3.2. Detailed Protocol: Western Blot for Phospho-Kinase Substrate
Causality Behind Choices: This assay provides direct evidence of target engagement. By measuring the phosphorylation of a known downstream substrate of the target kinase, we can confirm that the inhibitor is active within the cell.[13] Comparing the phosphorylated form to the total protein level is crucial to control for any changes in overall protein expression.
Materials and Reagents:
-
Cancer cell line expressing the target kinase (e.g., HUVECs for VEGFR2)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
1-(2-biphenylyl)-2-thiourea
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-substrate and anti-total-substrate
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
PVDF membrane
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Starve cells in serum-free media for 4-6 hours if required to reduce basal signaling.
-
Pre-treat cells with various concentrations of the test compound for 2 hours.
-
Stimulate the signaling pathway with an appropriate growth factor (e.g., VEGF for VEGFR2) for 15-30 minutes to induce substrate phosphorylation.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with 100-200 µL of ice-cold RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and run 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
-
Detection: Image the blot using a chemiluminescence detector. Strip the membrane and re-probe for the total substrate and a loading control (e.g., β-actin or GAPDH).
3.3. Detailed Protocol: Cell Proliferation (Viability) Assay
Causality Behind Choices: This assay determines the functional consequence of inhibiting the target kinase. For many oncogenic kinases, inhibition leads to a reduction in cell proliferation or induction of apoptosis.[14] The GI₅₀ (concentration for 50% growth inhibition) provides a critical measure of the compound's anti-cancer efficacy.
Materials and Reagents:
-
Cancer cell line
-
Complete cell culture medium
-
1-(2-biphenylyl)-2-thiourea
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
White, clear-bottom 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of medium. Allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the compound to the wells. Include DMSO-only wells as a negative control.
-
Incubation: Incubate the plate for 72 hours in a standard cell culture incubator (37°C, 5% CO₂).
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of the number of metabolically active cells.
Ensuring Data Integrity: Controls and Validating Assumptions
The trustworthiness of any screening data hinges on the quality of the assay and the inclusion of appropriate controls.[15]
-
Assay Quality (Z'-factor): For high-throughput screens, the Z'-factor should be calculated from the positive and negative controls to assess assay robustness. A Z' > 0.5 is considered excellent.
-
Positive Control: Always include a known inhibitor of the target kinase. This validates that the assay system (enzyme, reagents) is working correctly.
-
Negative Control: The vehicle (typically DMSO) is essential for calculating 0% inhibition and ensuring the solvent does not affect kinase activity at the concentrations used.
-
Enzyme Titration: Before screening, determine the optimal enzyme concentration that yields a robust signal and ensures the reaction proceeds under linear (initial rate) conditions.[12]
-
ATP Concentration: As mentioned, running the assay at the Km of ATP for the kinase is crucial for detecting different types of inhibitors. This should be determined experimentally.
Conclusion
This application note provides a robust and validated framework for characterizing novel thiourea-based kinase inhibitors, using 1-(2-biphenylyl)-2-thiourea as a model compound. By systematically progressing from biochemical potency determination to cellular target engagement and functional outcome assays, researchers can build a comprehensive data package. This multi-tiered approach, grounded in sound scientific principles and rigorous controls, is essential for identifying and validating promising drug candidates and accelerating their journey through the drug discovery pipeline.
References
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Gulea, A. I., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules, 26(21), 6563. [Link]
-
Larsen, S. D., et al. (2009). Novel 1-(2-aminopyrazin-3-yl)methyl-2-thioureas as potent inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Bioorganic & Medicinal Chemistry Letters, 19(18), 5483–5486. [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
-
Wang, J., et al. (2022). Bifunctional thiourea-catalyzed asymmetric [3 + 2] annulation reactions of 2-isothiocyanato-1-indanones with barbiturate-based olefins. Beilstein Journal of Organic Chemistry, 18, 1–9. [Link]
-
Al-Amiery, A. A., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25. [Link]
-
Biointerface Research in Applied Chemistry. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2), 23-37. [Link]
-
An, W. F., & Tolliday, N. (2010). Assay Development for Protein Kinase Enzymes. In H. An (Ed.), Assay Development: Fundamentals and Practices. IntechOpen. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Gandin, V., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16750. [Link]
-
BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]
-
El-Gamal, M. I., et al. (2021). Biphenylurea/thiourea derivatives tagged with heteroarylsulfonamide motifs as novel VEGFR2 inhibitors; Design, synthesis and anti-angiogenic activity. Bioorganic Chemistry, 108, 104640. [Link]
-
Akhtar, M. J., et al. (2016). Recent developments on thiourea based anticancer chemotherapeutics. Mini Reviews in Medicinal Chemistry, 16(16), 1297–1312. [Link]
-
Wikipedia. Thiourea. Wikipedia. [Link]
-
Roslan, N., et al. (2022). Recent Development on the Synthesis of Thiourea Derivatives and Effect of Substituents on the Anticancer Activity: A Short Review. Malaysian Journal of Analytical Sciences, 26(5), 1047-1069. [Link]
-
Zhang, X., et al. (2015). Design and Discovery of Quinazoline- and Thiourea-Containing Sorafenib Analogs as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules, 20(11), 20556–20572. [Link]
Sources
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent developments on thiourea based anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiourea - Wikipedia [en.wikipedia.org]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Biphenylurea/thiourea derivatives tagged with heteroarylsulfonamide motifs as novel VEGFR2 inhibitors; Design, synthesis and anti-angiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and Discovery of Quinazoline- and Thiourea-Containing Sorafenib Analogs as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Urea, 1-(2-biphenylyl)-2-thio- as an enzyme inhibitor
This application note provides a comprehensive framework for the initial characterization of Urea, 1-(2-biphenylyl)-2-thio- as a soluble epoxide hydrolase inhibitor. The detailed protocol for the fluorometric assay allows for a robust and efficient determination of its inhibitory potency. A low IC₅₀ value would warrant further investigation into its mechanism of inhibition, selectivity against other hydrolases, and its efficacy in cell-based and in vivo models of inflammation, pain, and cardiovascular disease. The favorable pharmacokinetic properties of some thiourea derivatives, such as increased solubility compared to their urea counterparts, make them attractive candidates for further development. [6]
VI. References
-
Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. PubMed Central. Available at: [Link]
-
Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy. Dove Medical Press. Available at: [Link]
-
Discovery of Potential Soluble Epoxide Hydrolase Inhibitors Using a High-Throughput Screening Assay on a 235 Compound Library. Agilent. Available at: [Link]
-
Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. PMC. Available at: [Link]
-
Measurement of Soluble Epoxide Hydrolase (sEH) Activity. ResearchGate. Available at: [Link]
-
Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. PMC - PubMed Central. Available at: [Link]
-
INHIBITION OF UREASE ENZYME ACTIVITY BY UREA AND THIOUREA DERIVATIVES OF DIPEPTIDES CONJUGATED 2, 3-DICHLOROPHENYL PIPERAZINE. ResearchGate. Available at: [Link]
-
Measurement of soluble epoxide hydrolase (sEH) activity. PubMed - NIH. Available at: [Link]
-
Urea, 1-(2-biphenylyl)-2-thio- (C13H12N2S). PubChem. Available at: [Link]
-
Adamantyl thioureas as soluble epoxide hydrolase inhibitors. PMC - NIH. Available at: [Link]
-
Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. PMC. Available at: [Link]
-
Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric) (BN00717). Assay Genie. Available at: [Link]
-
Novel tetrahydrobenzo[ b ]thiophen-2-yl)urea derivatives as novel α-glucosidase inhibitors. Sci-Hub. Available at: [Link]
-
Adamantyl thioureas as soluble epoxide hydrolase inhibitors. PubMed. Available at: [Link]
-
Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. MDPI. Available at: [Link]
-
Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. MDPI. Available at: [Link]
-
THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG. AJOL. Available at: [Link]
-
Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. ResearchGate. Available at: [Link]
-
Discovery of Potent Soluble Epoxide Hydrolase (sEH) Inhibitors by Pharmacophore-Based Virtual Screening. ACS Publications. Available at: [Link]
-
Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. MDPI. Available at: [Link]
-
SYNTHESIS OF UREA-HYDROGEN PEROXIDE AND ITS APPLICATION FOR PREPARING THIOSULFINATE. Vietnam Journals Online. Available at: [Link]
Sources
- 1. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Measurement of soluble epoxide hydrolase (sEH) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adamantyl thioureas as soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Adamantyl thioureas as soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Urea, 1-(2-biphenylyl)-2-thio-
[1]
Status: Operational Subject: Optimization & Troubleshooting for N-(2-Biphenylyl)thiourea Synthesis Ticket ID: CHEM-SUP-2024-BP-THIO Assigned Specialist: Senior Application Scientist[1]
Executive Summary & Chemical Identity
Compound: 1-(2-Biphenylyl)-2-thiourea CAS Name: Urea, 1-([1,1'-biphenyl]-2-yl)-2-thio- Structure: A thiourea moiety attached to the ortho position of a biphenyl system.[1] Key Challenge: The primary amine precursor (2-aminobiphenyl) possesses significant steric hindrance due to the ortho-phenyl group. This reduces nucleophilicity, causing standard direct synthesis methods (e.g., Ammonium Thiocyanate/HCl) to fail or suffer from extremely low yields (<20%).[1]
Recommended Route: The Benzoyl Isothiocyanate Protocol. This indirect route activates the thiocyanate species, forcing the reaction to completion despite the steric bulk of the biphenyl group, followed by a high-yield hydrolysis.
Decision Logic: Route Selection
Before beginning, select the protocol that matches your lab's constraints and yield requirements.
Figure 1: Decision matrix for selecting the synthesis pathway based on experimental priorities.
Optimized Protocol: The Benzoyl Isothiocyanate Route
This method is the industry standard for sterically hindered anilines. It proceeds via a highly reactive intermediate (N-benzoyl-N'-arylthiourea) which is subsequently hydrolyzed.[1]
Phase 1: Formation of the Benzoyl Isothiocyanate Intermediate
Reagents: Ammonium Thiocyanate (1.1 eq), Benzoyl Chloride (1.0 eq), Acetone (Dry).[1]
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and nitrogen inlet.
-
Solvation: Dissolve Ammonium Thiocyanate (NH₄SCN) in dry acetone.
-
Addition: Add Benzoyl Chloride dropwise at room temperature.
-
Observation: A white precipitate (Ammonium Chloride) will form immediately.[1]
-
-
Activation: Reflux for 15 minutes.
-
Technical Note: This generates Benzoyl Isothiocyanate in situ.[2] Do not isolate; it is moisture sensitive.
-
Phase 2: Coupling with 2-Aminobiphenyl
Reagents: 2-Aminobiphenyl (1.0 eq).
-
Addition: Add a solution of 2-Aminobiphenyl (dissolved in acetone) dropwise to the refluxing mixture from Phase 1.
-
Reaction: Reflux for 1–2 hours.
-
Monitoring: Check TLC (Hexane:Ethyl Acetate 7:3).[1] The starting amine spot should disappear.
-
-
Quench: Pour the reaction mixture into ice-cold water.
-
Isolation: Filter the solid precipitate. This is the N-benzoyl-N'-(2-biphenylyl)thiourea intermediate.[1]
-
Checkpoint: If the solid is oily, recrystallize from Ethanol before proceeding.
-
Phase 3: Hydrolysis to Target
Reagents: 10% NaOH (aq).
-
Hydrolysis: Suspend the intermediate in 10% NaOH solution. Heat to 80°C for 30 minutes.
-
Acidification: Cool to room temperature and acidify with conc. HCl to pH 3–4.
-
Critical Step: Do not over-acidify while hot, or desulfurization may occur.
-
-
Filtration: Collect the final precipitate.
-
Purification: Recrystallize from Ethanol/Water (1:1).
Troubleshooting Guide (FAQ)
Ticket: Low Yield / No Precipitation
Q: I followed the protocol, but after pouring into water, I got a sticky oil instead of a solid.
| Potential Cause | Diagnosis | Corrective Action |
| Residual Solvent | Acetone trapped in the crystal lattice prevents solidification. | Decant the water, dissolve the oil in minimal boiling ethanol, and let it cool slowly to 4°C. Scratch the glass to induce nucleation. |
| Unreacted Amine | The steric hindrance of the biphenyl group prevented full coupling. | Do not proceed to hydrolysis. Re-dissolve the oil in acetone, add 0.2 eq more Benzoyl Isothiocyanate, and reflux for an additional 4 hours. |
| Desulfurization | Product converted to urea or guanidine derivative. | Check Mass Spec for M-16 (Oxygen replaces Sulfur) or M-33 (Loss of SH).[1] If confirmed, lower the hydrolysis temperature to 60°C. |
Ticket: Impurity Profile
Q: My NMR shows a persistent impurity in the aromatic region.
-
Diagnosis: This is likely the Benzamide byproduct if the hydrolysis workup was inefficient, or unreacted 2-aminobiphenyl .
-
Solution: Wash the crude solid with cold Dichloromethane (DCM) .
-
Why? The target thiourea is sparingly soluble in cold DCM, whereas the amine and benzamide are highly soluble.
-
Ticket: Safety & Handling
Q: The reaction turned a bright red/orange color. Is this normal?
-
Answer: Yes, transient coloration is common when oxidizing thiocyanates or forming conjugated intermediates. However, if the color persists after workup, it indicates polymerization of the amine. Ensure your acetone is peroxide-free and the reaction is kept under Nitrogen.
Mechanistic Visualization
Understanding the reaction pathway is critical for troubleshooting.
Figure 2: Step-wise mechanistic flow of the Benzoyl Isothiocyanate method.[1]
Analytical Specifications (Quality Control)
When validating your product, reference these expected values.
| Parameter | Specification | Notes |
| Appearance | White to Off-White Crystalline Solid | Yellowing indicates oxidation.[1] |
| Melting Point | 195°C – 198°C | Sharp range indicates high purity. |
| IR Spectrum | ~3200–3400 cm⁻¹ (NH stretch) | Broad band.[1] |
| IR Spectrum | ~1250 cm⁻¹ (C=S stretch) | Diagnostic for thiourea.[1] |
| Solubility | DMSO, DMF, Hot Ethanol | Insoluble in water. |
References
-
Douglass, I. B., & Dains, F. B. (1934). The preparation of thioureas from benzoyl isothiocyanate.[2] Journal of the American Chemical Society, 56(3), 719-721.
-
Katritzky, A. R., et al. (2004). Synthesis of thioureas. Journal of Organic Chemistry, 69(8), 2976-2982.
-
Maddani, M. R., & Prabhu, K. R. (2010).[5] A simple condensation between amines and carbon disulfide in aqueous medium: An efficient synthesis of thioureas.[5][6] Journal of Organic Chemistry, 75(7), 2327-2332.
-
BenchChem Technical Notes. (2025). Preparation of Benzoyl Isothiocyanate for Thiourea Synthesis.
Sources
- 1. CN101522184A - Thiourea compounds - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN101602702B - Production technology for synthesizing thiourea by urea method - Google Patents [patents.google.com]
- 4. BJOC - Mechanochemical synthesis of thioureas, ureas and guanidines [beilstein-journals.org]
- 5. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 6. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry [mdpi.com]
Technical Support Center: Biphenyl Urea Resistance Solutions
Senior Application Scientist: Dr. Elena Vance Subject: Troubleshooting Resistance to Type II Kinase Inhibitors (Sorafenib, Regorafenib) Last Updated: February 2026
Introduction: The Biphenyl Urea Paradox
Biphenyl urea compounds (e.g., Sorafenib, Regorafenib) are cornerstone Type II kinase inhibitors used in oncology (HCC, RCC, CRC). Unlike Type I inhibitors that target the active conformation, these compounds bind to the hydrophobic pocket adjacent to the ATP-binding site in the DFG-out (inactive) conformation.
While potent, their efficacy is often time-limited.[1] Resistance is rarely a single mutation; it is a dynamic remodeling of the cellular signaling network. This guide addresses the three most common failure points our clients encounter: formulation errors mimicking resistance , failure to validate resistant models , and misidentifying the bypass mechanism .
Module 1: The "Invisible" Variable – Solubility & Formulation
Before assuming biological resistance, rule out physical precipitation.
Q: My IC50 curves are flattening at high concentrations, but I don't see toxicity. Is this resistance?
A: This is likely a solubility artifact , not biological resistance. Biphenyl ureas are highly lipophilic. When you spike a high-concentration DMSO stock directly into aqueous media, the compound often crashes out of solution into invisible micro-crystals. The cells are not "resistant"; they simply aren't seeing the drug.
Troubleshooting Protocol:
-
Visual Check: Inspect your 1000x stocks. If you see turbidity upon thawing, sonicate at 40°C for 10 minutes.
-
The "Intermediate Step" Dilution: Never pipette 100% DMSO stock directly into a cell culture dish.
-
Incorrect: Adding 1 µL of 10 mM stock to 1 mL media.
-
Correct: Dilute 10 mM stock 1:10 in sterile PBS/BSA (or media) to create a 10x working solution. Vortex immediately. Add this 10x solution to your cells.
-
-
Serum Carrier: Ensure your media contains at least 5-10% FBS during drug addition. Albumin acts as a carrier protein, preventing immediate precipitation.
Solubility Limits Table
| Solvent System | Max Solubility (approx) | Risk Level | Notes |
|---|---|---|---|
| 100% DMSO | ~25-50 mM | Low | Store at -20°C; protect from light. |
| Cell Media (No Serum) | < 5 µM | Critical | High risk of precipitation. |
| Cell Media + 10% FBS | ~10-20 µM | Moderate | Albumin binds drug; improves solubility. |
Module 2: Establishing & Validating Resistant Models
You cannot study resistance if your model is just "senescent."
Q: I treated my cells with high-dose Sorafenib for 3 days, and the survivors are resistant. Can I use them?
A: No. You have selected for "persister" cells, which are often in a transient, reversible dormant state. True acquired resistance requires stable genetic or epigenetic reprogramming. You must use a Step-Up Pulsatile Protocol .
The "Step-Up" Generation Protocol Rationale: Pulsatile dosing mimics clinical pharmacokinetics and allows cells to recover and fix mutations/adaptations without entering permanent senescence.
-
Determine Parental IC50: Establish the baseline IC50 (e.g., 2.5 µM).
-
Phase 1 (Induction): Treat cells at IC20 (sub-lethal) for 72 hours.
-
Recovery: Wash and grow in drug-free media for 48-72 hours until confluence returns.
-
Escalation: Increase concentration by 0.2–0.5 µM increments.
-
Selection: Repeat cycles until cells actively divide in >IC80 concentrations (often 5–10 µM for Sorafenib).
-
Validation: Perform an MTT/CCK-8 assay. The Resistant Index (RI) = IC50(Resistant) / IC50(Parental) should be >3.0.
Visualization: Resistant Line Generation Workflow
Caption: Step-up pulsatile protocol for generating stable biphenyl urea-resistant cell lines. This method prevents senescence and selects for stable resistance mechanisms.
Module 3: Diagnosing the Mechanism (Molecular Troubleshooting)
Is it the target, the pump, or the detour?
Q: My resistant cells show no mutation in RAF or VEGFR. How are they surviving?
A: Biphenyl urea resistance is rarely due to target mutation (e.g., BRAF gatekeeper mutations). It is predominantly driven by Bypass Signaling or Efflux Pumps .
Diagnostic Workflow:
-
Check the Pump (ABCB1/MDR1):
-
Biphenyl ureas are substrates for P-glycoprotein (P-gp/ABCB1).
-
Test: Treat resistant cells with the drug +/- Verapamil (P-gp inhibitor). If sensitivity is restored, efflux is your mechanism.
-
-
Check the Bypass (c-Met & PI3K/Akt):
-
Inhibition of the RAF/MEK/ERK axis often triggers a feedback loop activating c-Met or EGFR, which then reignites downstream survival via PI3K/Akt.
-
Test: Western Blot for p-c-Met (Tyr1234/1235) and p-Akt (Ser473).
-
Visualization: The Bypass Signaling Switch
Caption: Mechanism of Resistance. While the drug blocks VEGFR/RAF (Yellow path), the cell upregulates c-Met/PI3K (Blue path) to bypass the blockade and sustain survival.
Module 4: Overcoming Strategies
Restoring Sensitivity.
Q: I confirmed c-Met activation. What is the best combination strategy?
A: Monotherapy is often futile once bypass tracks are active. You must employ "Vertical" or "Horizontal" inhibition.
-
Horizontal Inhibition (The "Whac-A-Mole" Strategy):
-
Autophagy Inhibition:
-
Biphenyl ureas induce cytoprotective autophagy. Blocking this with Chloroquine or Hydroxychloroquine can sensitize resistant cells.
-
Summary of Validated Rescue Strategies
| Resistance Driver | Recommended Combination | Mechanism |
| c-Met Overexpression | Sorafenib + Capmatinib | Blocks the primary bypass track. |
| P-gp Efflux | Sorafenib + Verapamil (in vitro only) | Inhibits drug export pump. |
| Autophagy | Sorafenib + Chloroquine | Prevents lysosomal degradation of stress signals. |
| Hypoxia (HIF-1α) | Sorafenib + EF24 | Targets the hypoxic microenvironment adaptation. |
References
-
Llovet, J. M., et al. "Sorafenib in advanced hepatocellular carcinoma." New England Journal of Medicine 359.4 (2008): 378-390. Link
-
Chen, K. F., et al. "Inhibition of Bcl-xL sensitizes "sorafenib-resistant" hepatocellular carcinoma cells to apoptosis." Hepatology 50.2 (2009): 461-470. Link
-
Chow, S. E., et al. "Wnt signaling in sorafenib resistance of hepatocellular carcinoma." Scientific Reports 3 (2013). Link
-
Tang, W., et al. "The mechanisms of sorafenib resistance in hepatocellular carcinoma: theoretical basis and therapeutic aspects." Signal Transduction and Targeted Therapy 5.1 (2020): 87. Link
Sources
- 1. New knowledge of the mechanisms of sorafenib resistance in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ETS-1/c-Met drives resistance to sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Link of sorafenib resistance with the tumor microenvironment in hepatocellular carcinoma: Mechanistic insights [frontiersin.org]
Technical Support Center: Purification of Urea, 1-(2-biphenylyl)-2-thio-
[1][2]
Topic: Purification & Troubleshooting Guide for 1-(2-biphenylyl)-2-thiourea CAS Registry Number: 13431-41-9 (Generic for 1-(2-biphenylyl)-2-thiourea) Chemical Family: N-Aryl Thioureas Support Tier: Level 3 (Senior Application Scientist)[1][2]
Introduction: The "Janus" Nature of Biphenyl Thioureas
Welcome to the technical support hub for 1-(2-biphenylyl)-2-thiourea . As a researcher, you likely selected this compound for its dual nature: the biphenyl group provides steric bulk and lipophilicity (crucial for atropisomeric stability or hydrophobic pocket binding), while the thiourea moiety acts as a robust hydrogen-bond donor or metal ligand.
However, this duality creates specific purification challenges. The lipophilic tail causes solubility issues in standard polar solvents, while the polar thiourea headgroup causes "streaking" on silica and coordination with metallic impurities. This guide addresses these contradictions with field-proven protocols.
Module 1: Crystallization Troubleshooting
Q: My product precipitates as a sticky oil ("oiling out") instead of crystals. How do I fix this?
A: The "Oiling Out" phenomenon is caused by the rapid phase separation of the lipophilic biphenyl moiety before the crystal lattice can organize.
The Mechanism: In mixed-solvent systems (e.g., Ethanol/Water), the hydrophobic effect drives the biphenyl groups together faster than the polar thiourea heads can align into a lattice. This results in an amorphous oil (supercooled liquid) rather than a crystalline solid.[2]
Protocol: The "Cloud Point" Titration Method Do not simply dump water into your ethanolic solution. Follow this thermodynamic control strategy:
-
Dissolution: Dissolve the crude oil/solid in the minimum amount of boiling Ethanol (95%) .
-
Temperature Control: Maintain the solution at near-boiling temperature.
-
Titration: Add warm water dropwise down the condenser until a persistent turbidity (cloudiness) is just visible.
-
Re-solubilization: Add 0.5 mL of Ethanol to clear the solution back to transparent.
-
Nucleation: Remove from heat. Insulate the flask with a towel to force slow cooling.
-
Critical Step: If oil droplets appear at ~50°C, scratch the glass or add a seed crystal immediately. If oil persists, reheat and add slightly more ethanol.
-
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent System | Ratio (v/v) | Outcome | Notes |
| Ethanol / Water | 80:20 to 60:40 | Needles/Plates | Best for removing inorganic salts.[1][2] Risk of oiling out.[3] |
| Toluene / Hexane | 1:1 to 1:3 | White Powder | Excellent for removing unreacted amines.[1] |
| Acetonitrile | Pure | Prisms | Good for final polishing of high-purity samples.[1] |
Module 2: Chromatography Challenges
Q: The compound streaks/tails badly on Silica Gel TLC and Flash columns. Is my compound decomposing?
A: Likely not. Thioureas are "sticky" on silica due to Hydrogen Bonding interactions with surface silanols.
The Mechanism: The thiourea functional group exists in equilibrium between the thione (C=S) and thiol (C-SH) tautomers. The basic nitrogens and the acidic thiol proton interact strongly with the acidic silanol (Si-OH) groups on the silica stationary phase, causing peak broadening (tailing).
Protocol: Silica Deactivation Strategy You must modify the stationary phase to block these interactions.
-
The "Base Wash" (Standard):
-
Use 1% Triethylamine (Et3N) in your eluent system (e.g., Hexane/Ethyl Acetate + 1% Et3N).[2]
-
Why: Et3N neutralizes the acidic silica sites, allowing the thiourea to pass through without dragging.
-
-
The "Methanol" Alternative (If Et3N is incompatible):
-
Use Dichloromethane (DCM) / Methanol (MeOH) gradients (e.g., 98:2 to 90:10).[2]
-
Why: Methanol is a strong H-bond donor/acceptor and outcompetes the thiourea for binding sites on the silica.
-
Visualization Note: This compound is UV active (biphenyl chromophore).[2] However, for specific identification against impurities, use Grote’s Reagent (blue/purple spot for C=S groups) or Iodine vapor (brown spot).[2]
Module 3: Chemical Impurity Removal
Q: I smell sulfur/rotten eggs, and the product is yellow. How do I remove these impurities?
A: The smell indicates sulfur byproducts (H2S or elemental sulfur), and the yellow color suggests oxidation or traces of isothiocyanate.
The Mechanism:
Synthesis of thioureas often involves ammonium thiocyanate or carbon disulfide.[4] Decomposition leads to elemental sulfur (
Protocol: The "Scavenger" Wash
-
Dissolve: Dissolve the crude material in Ethyl Acetate.
-
Wash 1 (Amine Removal): Wash with 0.5 M HCl (cold).[2]
-
Logic: Protonates unreacted 2-aminobiphenyl (starting material), moving it to the aqueous layer. The thiourea is less basic and remains in the organic layer.
-
-
Wash 2 (Sulfur Removal): Wash with 10% Sodium Thiosulfate or Brine.[2]
-
Note: If elemental sulfur persists (insoluble yellow solid), filter the organic solution through a Celite pad before drying.
-
-
Decolorization: If the solution remains yellow, stir with Activated Charcoal for 15 minutes, then filter.
Module 4: Workflow Visualization
The following diagram illustrates the decision matrix for purifying 1-(2-biphenylyl)-2-thiourea based on the state of your crude material.
Figure 1: Decision matrix for purification based on crude physical state and impurity profile.[1][2]
Module 5: Stability & Storage FAQs
Q: Can I store this compound in solution?
A: Not recommended for long periods. Thioureas can undergo desulfurization to the corresponding urea or oxidation to form disulfide dimers (formamidine disulfides) when exposed to air and light in solution.
-
Best Practice: Store as a dry solid.
-
Conditions: Amber vial, under Argon/Nitrogen, at 4°C.
Q: I see a new spot on TLC after leaving the sample in CDCl3 overnight.
A: This is likely acid-catalyzed decomposition. Chloroform often contains trace HCl. Thioureas are sensitive to acid, which can catalyze the loss of ammonia or sulfur.
-
Fix: Filter your CDCl3 through basic alumina before NMR preparation, or use DMSO-d6 for better stability and solubility.
References
-
Zhang, Y., et al. (2019). "Synthesis and characterization of thiourea using Lawesson's reagent." Polish Journal of Chemical Technology, 21(3), 35-39.[5]
- Context: Provides comparative data on thiourea synthesis yields and byproduct formation (sulfur/H2S), relevant for understanding crude impurity profiles.
-
Maddani, M. R., & Prabhu, K. R. (2010).[6] "Efficient Synthesis of Thiourea Derivatives." Journal of Organic Chemistry, 75(7), 2327–2332.
- Context: Establishes standard protocols for N-aryl thiourea synthesis and purification, including solubility d
-
Lippincott, W. T. (Ed.). (2025).[2][5][7] "Thiourea Properties and Purification." ScienceMadness / Chemical Data Collections.
- Context: General physical property database confirming solubility trends (soluble in EtOH, insoluble in ether)
-
University of Rochester. (2025).[2] "Solvents for Recrystallization: Troubleshooting Guide." Department of Chemistry Technical Notes.
- Context: Authoritative source for the "Oiling Out" mechanism and solvent selection strategies for difficult aryl-substituted compounds.
Sources
- 1. Showing Compound Thiourea (FDB012439) - FooDB [foodb.ca]
- 2. CN101522184A - Thiourea compounds - Google Patents [patents.google.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. researchgate.net [researchgate.net]
- 6. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Cell-Based Assays with Thiourea Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiourea-containing compounds in cell-based assays. This guide is structured to provide in-depth, field-proven insights into common challenges, moving beyond simple procedural steps to explain the underlying scientific principles. Our goal is to empower you with the expertise to design robust experiments, interpret your data accurately, and overcome the unique hurdles presented by this versatile chemical scaffold.
I. Compound Handling and Preparation: The Foundation of Reproducibility
Inconsistent or unexpected results often originate from the very first steps of an experiment: compound handling and preparation. The physicochemical properties of thiourea derivatives can be challenging, and establishing a solid foundation here is critical for success.
Q1: My thiourea compound precipitates when I add it to my cell culture medium. What's happening and how can I fix it?
A1: This is one of the most common issues and typically stems from the poor aqueous solubility of many organic compounds, including thiourea derivatives.[1] Most small molecules are first dissolved in a 100% organic solvent, like dimethyl sulfoxide (DMSO), to create a high-concentration stock. When this stock is diluted into the aqueous environment of your cell culture medium, the compound's local environment abruptly changes from organic to aqueous, causing it to crash out of solution.[2]
Causality and Troubleshooting Strategy:
-
DMSO Concentration: The final concentration of DMSO in your assay is critical. While many cell lines can tolerate up to 1% DMSO, this concentration may not be sufficient to keep your compound dissolved. Primary cells are often even more sensitive, with a recommended upper limit of ≤ 0.1%.[3] Always run a vehicle control with the same final DMSO concentration as your highest compound concentration to account for any solvent effects.[4]
-
Dilution Protocol: The method of dilution matters. Rapidly diluting a concentrated DMSO stock directly into a large volume of aqueous buffer is a recipe for precipitation. A serial dilution approach is recommended.[1] It is preferable to perform serial dilutions in 100% DMSO first, and then add a small aliquot of each DMSO concentration directly to the assay medium.[1][3]
-
Solubility Enhancement: If precipitation persists, consider these strategies:
-
Gentle Warming: Warming the solution to 37°C may help, but be cautious of compound degradation.[3]
-
Sonication: Use a water bath sonicator to break up aggregates and aid dissolution.[3]
-
Formulation Excipients: For persistent issues, co-solvents or excipients like β-cyclodextrins can be explored, though these require extensive validation to ensure they do not interfere with the assay or cellular physiology.[4]
-
| Parameter | Recommended Limit | Rationale & Notes |
| Final DMSO (Immortalized Cells) | ≤ 0.5% | A widely accepted upper limit to minimize cytotoxicity.[3] |
| Final DMSO (Primary Cells) | ≤ 0.1% | Primary cells are more sensitive to solvent toxicity.[3] |
| Stock Solution Storage | -20°C or -80°C, Aliquoted | Minimize freeze-thaw cycles which can promote precipitation.[3] |
Q2: I suspect my thiourea compound is not stable in the cell culture incubator over the 48-hour duration of my experiment. How can I test this?
A2: Compound stability is a frequently overlooked variable that can lead to a time-dependent loss of activity and significant data variability. The thiourea moiety itself can be susceptible to degradation under certain conditions, and interactions with media components can also occur.[5]
Self-Validating Protocol for Stability Assessment:
This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the amount of your compound that remains intact over time in your specific assay conditions.
Step-by-Step Methodology:
-
Preparation: Prepare your thiourea compound in the exact cell culture medium (including serum) that you use for your assay, at the highest concentration you plan to test.
-
Incubation: Place one sample in your cell culture incubator (e.g., 37°C, 5% CO₂) and a control sample at 4°C.
-
Time Points: At various time points (e.g., 0, 2, 8, 24, 48 hours), take an aliquot from both the incubated and control samples.
-
Sample Processing: Immediately stop any potential degradation by adding a cold organic solvent like acetonitrile to precipitate proteins. Centrifuge to pellet the debris.
-
HPLC Analysis: Analyze the supernatant by reverse-phase HPLC with UV detection at the compound's λ-max.
-
Data Analysis: Compare the peak area of your compound at each time point to the T=0 sample. A significant decrease in peak area in the incubated sample relative to the 4°C control indicates instability.
Caption: Workflow for assessing compound stability in cell culture medium.
II. Assay Interference: Is It Real Activity or an Artifact?
Thiourea-containing compounds can be chemically active in ways that interfere with common assay readouts, leading to false-positive or false-negative results. These are often classified as Pan-Assay Interference Compounds (PAINS).[6][7] Understanding these mechanisms is key to ensuring your data is trustworthy.
Q3: In my MTT/XTT cytotoxicity assay, my thiourea compound appears to be highly potent, but I don't see corresponding morphological changes or cell death. Could this be an artifact?
A3: Yes, this is a classic sign of assay interference. MTT and other tetrazolium salt-based assays (XTT, MTS) rely on the enzymatic reduction of the dye to a colored formazan product by cellular dehydrogenases.[8][9] However, compounds with intrinsic reducing potential can directly, abiotically reduce the tetrazolium salt in the absence of any cellular activity.[8] Thioureas, known for their antioxidant and radical-scavenging properties, are prime candidates for this type of interference.[10][11]
How to Diagnose and Mitigate:
-
Cell-Free Control: The most definitive test is to run the assay in a cell-free system.
-
Protocol: Add your compound at various concentrations to your standard culture medium in a 96-well plate (without cells). Follow the standard MTT/XTT protocol, adding the dye and incubating for the same duration as your cellular experiment.
-
Interpretation: If you observe a color change in the cell-free wells containing your compound, it is directly reducing the dye. This will artificially inflate the perceived "viability" or, in a cytotoxicity context, mask a real toxic effect, leading to an underestimation of potency.
-
-
Orthogonal Assays: Never rely on a single assay format. Validate your findings using a method with a different detection principle that does not rely on redox chemistry.
-
Recommended Alternatives:
-
Sulforhodamine B (SRB) Assay: Measures total protein content, which is a reliable indicator of cell number.[8]
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures intracellular ATP levels, a key indicator of metabolically active cells.
-
Direct Cell Counting: Use a trypan blue exclusion assay with an automated cell counter or hemocytometer.
-
-
Caption: Troubleshooting workflow for unexpected tetrazolium assay results.
Q4: My thiourea compound has a thiol/thione group. Could this react with reagents in my assay?
A4: Absolutely. The sulfur atom in the thiourea scaffold is nucleophilic and can exist in equilibrium between the thione (C=S) and thiol (C-SH) tautomeric forms.[12] This makes it reactive towards certain assay components, particularly those involving sulfhydryl chemistry.
Potential Interactions and Solutions:
-
Thiol-Reactive Probes: Assays that use maleimides or iodoacetamides to label cysteine residues can be compromised. The thiourea compound may compete for the probe, depleting the available reagent and giving a false signal.
-
Ellman's Reagent (DTNB): DTNB is used to quantify free thiols. Some thiourea compounds can react with DTNB, leading to inaccurate measurements.[13]
-
Redox Cycling: The thiol group can participate in redox cycling, potentially generating reactive oxygen species (ROS) that can interfere with assays measuring oxidative stress or even cause off-target cytotoxicity.[14]
The DTT Counter-Screen:
A powerful method to identify compounds acting through thiol reactivity is to perform your assay in the presence and absence of a high concentration (e.g., 1-5 mM) of dithiothreitol (DTT).[15]
-
Principle: DTT is a strong reducing agent that will "scavenge" thiol-reactive compounds. If your compound's activity is significantly diminished or abolished in the presence of DTT, it strongly suggests a mechanism involving thiol reactivity.[15]
-
Interpretation: A rightward shift in the IC₅₀ curve in the presence of DTT is a red flag for this type of assay interference.
| Assay Type | Potential Interference Mechanism | Recommended Action |
| Tetrazolium (MTT, XTT) | Direct, abiotic reduction of the dye. | Perform cell-free control; use orthogonal assay (SRB).[8] |
| Luciferase Reporter | Direct inhibition/stabilization of luciferase enzyme. | Run a counter-screen with purified luciferase enzyme. |
| Thiol Quantification (DTNB) | Direct reaction with DTNB.[13] | Use an alternative thiol quantification method. |
| Fluorescence-Based | Compound autofluorescence or quenching. | Measure compound fluorescence at assay excitation/emission wavelengths. |
III. Interpreting Biological Activity: Cytotoxicity and Signaling
Once you have ruled out artifacts, the next challenge is to correctly interpret the biological activity you observe. Thiourea derivatives are known to engage with a wide range of biological targets.
Q5: My thiourea compound is showing cytotoxicity. How can I begin to understand the mechanism of cell death?
A5: Many thiourea derivatives exert their anticancer effects by inducing apoptosis.[16] A common mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and the activation of the caspase cascade.[14]
Investigating the Apoptotic Pathway:
A logical first step is to determine if caspases, the executioner enzymes of apoptosis, are being activated.
Step-by-Step Protocol for Caspase-3/7 Activation Assay:
-
Cell Treatment: Seed your cells in a white, clear-bottom 96-well plate and allow them to adhere overnight. Treat them with your thiourea compound at various concentrations for a relevant time period (e.g., 24 hours). Include a vehicle control and a positive control (e.g., staurosporine).
-
Reagent Addition: Use a commercially available luminogenic caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7). Add the reagent directly to the wells. This reagent contains a proluminescent substrate that is cleaved by active caspase-3/7 to generate a light signal.
-
Incubation: Incubate at room temperature for 1-2 hours as per the manufacturer's protocol.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: An increase in luminescence relative to the vehicle control indicates activation of caspase-3 and/or -7, a hallmark of apoptosis.
Further Mechanistic Studies:
-
ROS Detection: Use a fluorescent probe like DCFDA to measure intracellular ROS generation after compound treatment.
-
Mitochondrial Membrane Potential: Employ a dye like JC-1 or TMRE to assess mitochondrial depolarization, an early event in apoptosis.
Q6: My compound is a kinase inhibitor. How can I visualize its potential impact on a signaling pathway?
A6: Many thiourea-based inhibitors target protein kinases. For instance, sorafenib, a diaryl urea (structurally related to thiourea), is a multi-kinase inhibitor.[17] A common pathway implicated in cancer cell survival and proliferation that is targeted by such inhibitors is the PI3K/AKT/mTOR pathway.[18]
Below is a diagram representing a simplified version of this pathway, illustrating how an inhibitor might block signal transduction.
Caption: Simplified PI3K/AKT/mTOR signaling pathway showing potential inhibition points for thiourea-based kinase inhibitors.
By understanding these common pitfalls and employing systematic, self-validating experimental controls, you can navigate the complexities of working with thiourea compounds and generate reliable, high-quality data for your research and drug development programs.
References
-
Mok, W. W. K., & Brynildsen, M. P. (2018). Thioureas react with superoxide radicals to yield a sulfhydryl compound: Explanation for protective effect against paraquat. PLOS ONE, 13(10), e0204895. Available at: [Link]
-
Somayaji, A., & Shastry, C. S. (2021). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. Journal of Pharmaceutical Research International, 33(56A), 237-246. Available at: [Link]
-
Imlay, J. A. (2019). Thiourea protects cells from oxidative DNA damage only at doses that slow growth. mBio, 10(4), e01621-19. Available at: [Link]
-
Khan, K. M., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 26(15), 4536. Available at: [Link]
-
Vonlanthen, M., et al. (2014). Thiourea-based fluorescent chemosensors for aqueous metal ion detection and cellular imaging. The Journal of Organic Chemistry, 79(13), 6054–6060. Available at: [Link]
-
Li, Y., et al. (2022). Rapid Determination of Thiourea Concentration in Copper Electrolyte. Minerals, 12(1), 89. Available at: [Link]
-
Sylvester, P. W. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Methods in Molecular Biology, 2345, 151-175. Available at: [Link]
-
Wilson, K. M., et al. (2023). Is Thiourea the Weak Link? An Investigation of the In Vitro and In Vivo Destabilization of [203Pb]- and [212Pb]Pb2+ Thiourea-Based Bioconjugates. ACS Bio & Med Chem Au, 3(6), 614-625. Available at: [Link]
-
Wikipedia contributors. (2024). Thiourea. Wikipedia. Available at: [Link]
-
Al-Omair, M. A., et al. (2021). Sensitive Detection of Thiourea Hazardous Toxin with Sandwich-Type Nafion/CuO/ZnO Nanospikes/Glassy Carbon Composite Electrodes. Chemosensors, 9(11), 329. Available at: [Link]
-
Canudo-Barreras, C. A., et al. (2023). Masking thiol reactivity with thioamide, thiourea, and thiocarbamate-based MBPs. Journal of Inorganic Biochemistry, 248, 112356. Available at: [Link]
-
Roda, G., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 12(9), 1439-1463. Available at: [Link]
-
Canudo-Barreras, C. A., et al. (2023). Masking thiol reactivity with thioamide, thiourea, and thiocarbamate-based MBPs. bioRxiv. Available at: [Link]
-
Li, H., et al. (2023). Advances in the neurotoxicity of ecological pesticide maneb: mechanisms and implications for human health. Frontiers in Public Health, 11, 1243055. Available at: [Link]
-
MySkinRecipes. (n.d.). MySkinRecipes - World Best Cosmetics/Food/Research Ingredient Portal. Available at: [Link]
-
Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(10), 2584-2587. Available at: [Link]
-
Kolch, W., & Pitt, A. (2000). Signaling Pathways of Tyrosine Kinase Receptors. In Holland-Frei Cancer Medicine. 5th edition. BC Decker. Available at: [Link]
-
Al-Salahi, R., et al. (2021). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 26(23), 7309. Available at: [Link]
-
Miyawaki, A. (2015). Fluorescent Proteins for Investigating Biological Events in Acidic Environments. International Journal of Molecular Sciences, 16(6), 12364–12381. Available at: [Link]
-
Grela, E., et al. (2018). Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. Folia Microbiologica, 63(4), 433-441. Available at: [Link]
-
Force, T., & Bonventre, J. V. (1998). Inhibitors of Protein Kinase Signaling Pathways. Circulation, 98(25), 2873-2880. Available at: [Link]
-
Faridi, H. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate. Available at: [Link]
-
Díaz-Gavilán, M., et al. (2020). novel urea, thiourea and selenourea derivatives of diselenides: synthesis and leishmanicidal activity. Molecules, 25(18), 4242. Available at: [Link]
-
Georgiou, C. D., et al. (2021). The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins) and Induced Pathologies. International Journal of Molecular Sciences, 22(23), 13071. Available at: [Link]
-
Li, X., et al. (2022). QTMP, a Novel Thiourea Polymer, Causes DNA Damage to Exert Anticancer Activity and Overcome Multidrug Resistance in Colorectal Cancer Cells. International Journal of Nanomedicine, 17, 1969–1984. Available at: [Link]
-
Palte, R. L., et al. (2026). Pan-assay interference compounds (PAINS). These moieties have been... ResearchGate. Available at: [Link]
-
Kłodzińska, E., et al. (2010). Considerations regarding use of solvents in in vitro cell based assays. Acta Poloniae Pharmaceutica, 67(3), 275-280. Available at: [Link]
-
Kumar, A., & Kishore, D. (2014). DIFFERENTIAL STABILIZING EFFECTS OF BUFFERS ON STRUCTURAL STABILITY OF BOVINE SERUM ALBUMIN AGAINST UREA DENATURATION: BUFFER INFLUENCE on PROTEIN STABILITY. ResearchGate. Available at: [Link]
-
Mohamed, H. I., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 373-401. Available at: [Link]
-
Al-Ostath, A. I., & Gaffer, H. E. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(48), 35086-35111. Available at: [Link]
-
Giepmans, B. N. G., et al. (2006). Imaging proteins inside cells with fluorescent tags. Science, 312(5771), 217-224. Available at: [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available at: [Link]
-
Balonova, B. (2020). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Kent Academic Repository. Available at: [Link]
-
Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. Available at: [Link]
-
Al-Ostath, A. I., & Gaffer, H. E. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(48), 35086-35111. Available at: [Link]
-
Hayashi-Takanaka, Y., et al. (2014). Evaluation of Chemical Fluorescent Dyes as a Protein Conjugation Partner for Live Cell Imaging. PLOS ONE, 9(9), e106271. Available at: [Link]
-
Stepanenko, A. A., & Dmitrenko, V. V. (2015). Why do MTT and XTT assays give inconsistent results?. ResearchGate. Available at: [Link]
-
Al-Majalli, R., et al. (2024). Proteomic Analysis Comparing Effect of Feeding Practices on the Milk Fat Globule Membrane Proteins from Camelus dromedarius. Metabolites, 14(2), 85. Available at: [Link]
-
Kelner, M. J., & Bagnell, R. (1990). Thioureas react with superoxide radicals to yield a sulfhydryl compound. Explanation for protective effect against paraquat. Journal of Biological Chemistry, 265(18), 10872-10876. Available at: [Link]
-
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091-2113. Available at: [Link]
-
Auld, D. S., et al. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
-
Baell, J. (2016). Pan-assay interference compounds – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
Ellinghaus, H. (2023, January 2). How to prepare a Serial Dilution [Video]. YouTube. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. journaljpri.com [journaljpri.com]
- 9. Influence of medium type and serum on MTT reduction by flavonoids in the absence of cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thioureas react with superoxide radicals to yield a sulfhydryl compound. Explanation for protective effect against paraquat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Masking thiol reactivity with thioamide, thiourea, and thiocarbamate-based MBPs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Advances in the neurotoxicity of ecological pesticide maneb: mechanisms and implications for human health [frontiersin.org]
- 15. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Thiourea Derivatives
Introduction
Thiourea derivatives are privileged scaffolds in drug discovery, serving as bioisosteres for ureas and functioning as key pharmacophores in antiviral (e.g., HIV-1 RT inhibitors), anticancer, and antihypertensive agents.[1][2][3][4] Their utility extends to organocatalysis, where the thiourea moiety acts as a double hydrogen-bond donor.
This guide provides a high-level troubleshooting and optimization framework for synthesizing thiourea derivatives. Unlike standard textbook procedures, this document focuses on causality —understanding why a reaction fails—and provides self-validating protocols to ensure reproducibility.
Module 1: Reaction Design & Protocol Selection
Q1: Which synthetic route should I choose for my target thiourea?
Answer: The choice depends strictly on the symmetry of your target molecule and the availability of starting materials.
| Target Type | Recommended Method | Key Reagents | Pros/Cons |
| Unsymmetrical ( | Isothiocyanate Coupling | Pros: High yield, mild conditions, no H₂S evolution.Cons: Requires availability of specific isothiocyanate. | |
| Symmetrical ( | CS₂ Condensation | Pros: Atom economical, cheap reagents.Cons: Evolution of H₂S (toxic), requires catalyst/heat. | |
| Sterically Hindered | Thiophosgene/TCDI | Pros: Forces coupling of bulky groups.Cons: High toxicity (Thiophosgene), high cost (TCDI). |
Q2: My isothiocyanate coupling reaction is sluggish. How do I optimize the solvent system?
Answer: Solvent choice dictates the reaction rate by influencing the transition state energy. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate.
-
Aprotic Polar Solvents (DCM, THF, Acetone): generally preferred. They solubilize the reagents but do not solvate the nucleophilic amine strongly, leaving it "naked" and more reactive.
-
Protic Solvents (Ethanol, Water): Can be used for "green" synthesis but may retard the reaction rate due to hydrogen bonding with the amine (lowering its HOMO energy). However, water can accelerate reactions involving hydrophobic reactants via the "on-water" effect (hydrophobic hydration).
Recommendation: Start with DCM or Acetone at room temperature. If solubility is an issue, switch to Ethanol under reflux.
Module 2: Troubleshooting & Optimization
Q3: The product is "oiling out" instead of crystallizing. How do I fix this?
Answer: "Oiling out" occurs when the product forms a second liquid phase before crystallizing, often trapping impurities. This is common with thioureas due to their ability to form intermolecular hydrogen bond networks that are easily disrupted by impurities.
Troubleshooting Protocol:
-
Seed Crystal: If you have any solid product, add a seed crystal to the oil.
-
Trituration: Decant the supernatant solvent. Add a non-solvent (e.g., Hexanes, Diethyl Ether) to the oil and scratch the flask vigorously with a glass rod. The mechanical stress induces nucleation.
-
Solvent Swap: Dissolve the oil in a minimum amount of hot ethanol, then add warm water dropwise until turbidity persists. Allow to cool slowly.
Q4: I am observing low yields with the CS₂ method. What is the bottleneck?
Answer: The reaction of amines with CS₂ proceeds through a dithiocarbamate intermediate . The bottleneck is the desulfurization of this intermediate to form the thiourea, which requires the elimination of H₂S.
-
Diagnosis: If the reaction mixture stays yellow/orange and no precipitate forms, the dithiocarbamate salt is stable and not converting.
-
Solution: You need a promoter to facilitate H₂S elimination.
-
Catalyst: Add DIPEA (base) or ZnO (desulfurizing agent).
-
Promoter: Use TBTU or EDC to activate the dithiocarbamate, converting it into a reactive isothiocyanate in situ.
-
Module 3: Visualizing the Chemistry
Mechanism of Isothiocyanate Coupling
Understanding the mechanism is critical for troubleshooting. The amine lone pair attacks the central carbon of the isothiocyanate. Proton transfer is the final, often rate-determining step in non-polar solvents.
Figure 1: Step-wise mechanism of thiourea formation. The stability of the zwitterionic intermediate dictates the reversibility of the reaction.
Troubleshooting Decision Matrix
Use this logic flow to diagnose experimental failures.
Figure 2: Diagnostic flowchart for common synthetic failures in thiourea chemistry.
Module 4: Validated Experimental Protocols
Protocol A: Standard Isothiocyanate Coupling (High Purity)
Best for: Drug candidates requiring minimal purification.
-
Stoichiometry: Dissolve 1.0 eq of Isothiocyanate in DCM (0.5 M concentration).
-
Addition: Add 1.1 eq of Amine dropwise at
.-
Note: Cooling prevents uncontrolled exotherms which can lead to side products.
-
-
Reaction: Allow to warm to RT and stir for 2-4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).
-
Workup:
-
If precipitate forms: Filter and wash with cold
. -
If solution remains clear: Evaporate solvent, redissolve in minimal EtOH, and precipitate with water.
-
-
Validation: Check melting point and IR (Look for C=S stretch at
).
Protocol B: Green Synthesis (Water-Mediated)
Best for: Large scale, simple amines, environmental compliance.
-
Setup: Suspend 1.0 eq of Isothiocyanate and 1.0 eq of Amine in Water (1 M).
-
Catalysis: No catalyst required. Vigorous stirring is essential to maximize the interfacial surface area.
-
Reaction: Heat to
for 1 hour. -
Isolation: The thiourea is typically insoluble in water and will precipitate out. Filter and wash with dilute HCl (to remove unreacted amine) followed by water.
References
-
Maddani, M. R., & Prabhu, K. R. (2010).[5] A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives.[5] Journal of Organic Chemistry, 75(7), 2327–2332. Link
-
Karche, A. D., et al. (2022).[5][6] An "on-water" reaction of (thio)isocyanates with amines enables a facile, sustainable, and chemoselective synthesis of unsymmetrical (thio)ureas.[5] Organic Process Research & Development, 26(11), 3141–3152. Link
-
Li, Z., et al. (2008). Synthesis of thioureas by the reaction of amines with carbon disulfide in the presence of basic alumina under microwave irradiation. Green Chemistry, 10, 496-498. Link
-
Bernat, J., et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1916–1924. Link
-
Zhang, Y., et al. (2019). One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence. RSC Advances, 9, 27676-27681. Link
Sources
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. CN103420749B - Green synthesis method of thiourea derivative - Google Patents [patents.google.com]
- 3. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04540F [pubs.rsc.org]
- 5. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 6. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
Technical Support Center: Synthesis of 1-(2-biphenylyl)-2-thiourea
Welcome to the technical support guide for the synthesis of 1-(2-biphenylyl)-2-thiourea. This document is designed for researchers, medicinal chemists, and process development professionals to troubleshoot and identify potential side products encountered during this synthesis. Our approach is rooted in mechanistic understanding and validated analytical strategies to ensure the integrity of your experimental outcomes.
Overview of the Core Synthesis
The primary route to 1-(2-biphenylyl)-2-thiourea involves the reaction of 2-aminobiphenyl with a thiocyanate source, such as ammonium or potassium thiocyanate, under acidic conditions. The reaction proceeds through the in situ formation of 2-biphenylyl isothiocyanate, which is then trapped by ammonia (generated from the thiocyanate salt) or added amine to yield the target thiourea. While seemingly straightforward, this pathway is susceptible to side reactions that can complicate purification and reduce yield.
Caption: Desired reaction pathway for 1-(2-biphenylyl)-2-thiourea synthesis.
Frequently Asked Questions & Troubleshooting
This section addresses common issues and provides a deep dive into identifying and mitigating specific, frequently observed side products.
Q1: My reaction yield is consistently low, and TLC analysis shows multiple spots close to the product. What's the most likely culprit?
A1: Low yields accompanied by multiple product-like spots on a Thin Layer Chromatography (TLC) plate often point to the formation of a symmetrical disubstituted thiourea byproduct: N,N'-bis(2-biphenylyl)thiourea .
-
Causality & Mechanism: This side product arises when the highly electrophilic 2-biphenylyl isothiocyanate intermediate reacts with a molecule of the starting material, 2-aminobiphenyl, instead of ammonia. This competing reaction is favored under several conditions:
-
Slow reaction rate: If the trapping of the isothiocyanate by ammonia is slow, it has more time to react with the abundant starting amine.
-
Stoichiometry: An excess of 2-aminobiphenyl relative to the thiocyanate source will drive this side reaction.
-
Localized "hot spots": Poor mixing can create regions where the isothiocyanate concentration is high before it can react with the intended nucleophile.
-
Caption: Formation mechanism of the N,N'-bis(2-biphenylyl)thiourea side product.
-
Identification & Characterization: This symmetrical byproduct has distinct analytical features that allow for its unambiguous identification. Due to its higher molecular weight and increased symmetry compared to the desired product, it can be readily distinguished.
Table 1: Comparative Analytical Data
Feature 1-(2-biphenylyl)-2-thiourea (Product) N,N'-bis(2-biphenylyl)thiourea (Side Product) Molecular Weight 228.31 g/mol 396.52 g/mol Mass Spec (ESI+) m/z 229.09 [M+H]⁺ m/z 397.16 [M+H]⁺ ¹H NMR Contains signals for -NH₂ protons. Aromatic region shows complex, asymmetric pattern. Lacks -NH₂ signals. Aromatic region may appear more symmetrical. Two distinct N-H signals. ¹³C NMR (C=S) ~181-183 ppm ~180-182 ppm (often subtle shift) | TLC (Typical) | Lower Rf value | Higher Rf value (less polar) |
-
Mitigation Strategy: To suppress the formation of N,N'-bis(2-biphenylyl)thiourea, ensure a slight excess of the thiocyanate source (e.g., 1.1 to 1.2 equivalents of NH₄SCN). Additionally, maintaining vigorous stirring and controlled temperature can help ensure the in situ generated isothiocyanate reacts promptly with ammonia.
Q2: My final product appears clean by ¹H NMR, but elemental analysis shows a low nitrogen content. What could be missed?
A2: This scenario suggests the presence of an impurity with a similar proton environment but a different elemental composition. A likely candidate is the corresponding 1-(2-biphenylyl)-2-urea .
-
Causality & Mechanism: Urea formation can occur if the reaction is contaminated with water, leading to the hydrolysis of the isothiocyanate intermediate to an isocyanate, or if the thiocyanate reagent itself has degraded. The resulting 2-biphenylyl isocyanate is then attacked by ammonia to form the urea analog. This is a common issue in syntheses involving isothiocyanates if starting materials and solvents are not rigorously dried.[1]
-
Identification & Characterization: The urea analog is structurally very similar to the thiourea product, making it difficult to separate by standard chromatography. Mass spectrometry is the most effective tool for its detection.
Table 2: Thiourea vs. Urea Analog
Feature 1-(2-biphenylyl)-2-thiourea (Product) 1-(2-biphenylyl)-2-urea (Side Product) Molecular Weight 228.31 g/mol 212.25 g/mol Mass Spec (ESI+) m/z 229.09 [M+H]⁺ m/z 213.11 [M+H]⁺ ¹³C NMR (C=X) ~182 ppm (C=S) ~158 ppm (C=O) | IR Spectroscopy | Strong C=S stretch (~1350 cm⁻¹) | Strong C=O stretch (~1660 cm⁻¹) |
-
Mitigation Strategy: Ensure all reagents and solvents are anhydrous. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent atmospheric moisture from interfering. Using freshly opened or properly stored thiocyanate salts is also recommended.
Q3: I observe a colored impurity that is difficult to remove. What is its likely origin?
A3: Colored impurities in this synthesis can sometimes be attributed to azoxy or azo compounds formed from side reactions of the aromatic amine starting material, especially under harsh acidic or oxidative conditions. Another possibility is the formation of complex thiocyanate polymers .
-
Causality & Mechanism: Aromatic amines can undergo oxidation and coupling reactions. While not the primary pathway, trace metal impurities or localized overheating in the presence of acid can initiate these processes. Thiocyanate ions (SCN⁻) themselves can polymerize under certain acidic conditions, leading to yellow or orange polymeric materials.[2]
-
Identification & Characterization: These impurities are often complex mixtures and may not present as sharp peaks in NMR or LC-MS.
-
UV-Vis Spectroscopy: Polymeric or conjugated azo compounds often have strong absorbance in the visible region (400-700 nm), which can be a useful diagnostic tool.
-
Size Exclusion Chromatography (SEC): If polymeric impurities are suspected, SEC can help identify high molecular weight species.
-
-
Mitigation Strategy:
-
Use high-purity, colorless 2-aminobiphenyl.
-
Ensure the reaction vessel is scrupulously clean to avoid trace metal catalysis.
-
Maintain strict temperature control and avoid overheating.
-
Degassing the solvent prior to use can remove dissolved oxygen, an potential oxidant.
-
Analytical Workflow & Protocols
A robust analytical workflow is essential for identifying and quantifying impurities.
Sources
Enhancing the bioavailability of Urea, 1-(2-biphenylyl)-2-thio-
Ticket #492: Optimization of Urea, 1-(2-biphenylyl)-2-thio- (1-(2-Biphenylyl)-2-thiourea)
Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Formulation & DMPK Division Compound Class: Diaryl Thiourea / Biphenyl Derivative
Executive Summary
You are encountering low systemic exposure with Urea, 1-(2-biphenylyl)-2-thio- . This is a classic "brick dust" molecule challenge compounded by a specific metabolic liability.
The biphenyl moiety at the ortho position creates significant steric hindrance and high lipophilicity (LogP > 3.5), classifying this as a BCS Class II (or IV) compound. Furthermore, the thiourea motif is a "soft nucleophile," making it a primary substrate for Flavin-containing Monooxygenases (FMOs) , not just Cytochrome P450s.
This guide addresses the three critical barriers to bioavailability for this specific compound:
-
Solubility-Limited Absorption (The Dissolution Barrier)
-
FMO-Mediated Clearance (The Metabolic Barrier)
-
Oxidative Desulfurization (The Stability Barrier)
Part 1: The Dissolution Barrier (Formulation Strategy)
User Issue: “The compound precipitates immediately upon dilution in aqueous media or gastric fluids.”
Root Cause: The high lattice energy of the biphenyl packing and the hydrophobicity of the thiourea group prevent solvation. Standard micronization is insufficient. You must disrupt the crystal lattice using an Amorphous Solid Dispersion (ASD) .
Troubleshooting Protocol: ASD Screening
Do not use simple physical mixtures. You must create a glass solution.
Recommended Polymer Carriers:
-
HPMC-AS (Hypromellose Acetate Succinate): Best for maintaining supersaturation in the GI tract (pH > 5.5).
-
PVP-VA 64 (Copovidone): Excellent miscibility with thioureas due to hydrogen bonding between the polymer carbonyls and the thiourea -NH protons.
Step-by-Step ASD Preparation (Solvent Evaporation Method):
-
Dissolution: Dissolve 1-(2-biphenylyl)-2-thiourea and Polymer (Ratio 1:3) in a binary solvent system.
-
Solvent: Acetone:Methanol (2:1 v/v). Note: Avoid pure ethanol as thiourea solubility is often limited.
-
-
Rotary Evaporation: Remove solvent rapidly at 40°C under reduced pressure to induce kinetic trapping of the amorphous drug.
-
Secondary Drying: Vacuum dry for 24 hours at 30°C to remove residual solvent (critical to prevent plasticization).
-
Validation: Analyze via DSC (Differential Scanning Calorimetry).
-
Pass Criteria: Single Glass Transition Temperature (Tg).
-
Fail Criteria: Presence of a melting endotherm (indicates residual crystallinity).
-
Visualizing the Formulation Logic
Caption: Decision tree for selecting the optimal formulation strategy based on physicochemical properties. For this biphenyl thiourea, ASD (Strategy B) is prioritized due to high melting point and lipophilicity.
Part 2: The Metabolic Barrier (Clearance)
User Issue: “Microsomal stability is poor (t1/2 < 10 min), but standard CYP inhibitors (Ketoconazole, 1-ABT) show little effect.”
Expert Insight: This is the most common oversight with thioureas. The sulfur atom is a "soft nucleophile," making it a prime target for Flavin-containing Monooxygenases (FMOs) , specifically FMO1 (kidney/intestine) and FMO3 (liver).
FMOs catalyze the S-oxygenation of the thiourea to a Sulfenic Acid intermediate.[1][2][3] This intermediate is highly reactive and can:
-
React with Glutathione (GSH), causing "futile cycling" and oxidative stress.
-
Oxidize further to Sulfinic Acid , which eventually cleaves to form the urea analogue or binds covalently to proteins.
Diagnostic Protocol: FMO vs. CYP Differentiation
| Component | CYP Assay Condition | FMO Assay Condition | Purpose |
| Buffer pH | 7.4 | 8.4 - 9.0 | FMO activity is optimal at higher pH. |
| Thermal Treatment | Stable at 45°C | Heat Labile | Pre-incubating microsomes at 45°C for 5 mins inactivates FMOs but not CYPs. |
| Inhibitor | 1-Aminobenzotriazole | Methimazole | Methimazole is a specific competitive substrate/inhibitor for FMO. |
Actionable Advice: If your compound is cleared by FMOs (confirmed by heat inactivation or Methimazole inhibition), standard CYP-based structural modifications (e.g., blocking para-positions) will fail.
-
Solution: You must sterically hinder the sulfur atom or reduce the electron density on the thiourea moiety. However, for the current molecule, you must rely on saturating the first-pass metabolism by increasing the dose-dumping rate (via the ASD formulation described in Part 1).
Visualizing the Metabolic Pathway
Caption: The FMO-mediated S-oxygenation pathway.[2] Note the "Sulfenic Acid" node, which represents the critical branching point for metabolic clearance and potential toxicity.
Part 3: Chemical Stability (Storage & Handling)
User Issue: “The compound turns from white to pale yellow over time.”
Root Cause: Oxidative desulfurization. Thioureas are prone to converting to ureas in the presence of light and moisture.
Handling & Storage Protocol:
-
Light Protection: Store in amber vials. The biphenyl ring acts as a chromophore, absorbing UV light and potentially catalyzing photo-oxidation of the thio-group.
-
Headspace: Flush storage vials with Argon or Nitrogen.
-
Solvent Choice for Stock Solutions:
-
Avoid: DMSO (Dimethyl sulfoxide) for long-term storage. DMSO can act as a mild oxidant under certain conditions, accelerating desulfurization.
-
Preferred: Anhydrous Ethanol or PEG-400 (freshly prepared).
-
References
-
Henderson, M. C., et al. (2004).[1] "Human flavin-containing monooxygenase form 2 S-oxygenation: sulfenic acid formation from thioureas and oxidation of glutathione."[1][2] Chemical Research in Toxicology.
-
Ziegler, D. M. (2002). "An overview of the mechanism, substrate specificities, and structure of FMOs." Drug Metabolism Reviews.
- Relevance: Authoritative review on FMO substrate specificity, confirming thioureas as "soft nucleophiles."
-
Janssens, S., & Van den Mooter, G. (2009). "Review: physical chemistry of solid dispersions." Journal of Pharmacy and Pharmacology.
- Relevance: foundational text for the ASD formulation str
-
PubChem Compound Summary. "Thiourea Derivatives." [4][5]
-
Relevance: General chemical property verification.[6]
-
For further assistance with protocol optimization, please reply with your specific DSC thermogram data or microsomal clearance rates.
Sources
- 1. Human flavin-containing monooxygenase form 2 S-oxygenation: sulfenic acid formation from thioureas and oxidation of glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flavin-containing monooxygenase S-oxygenation of a series of thioureas and thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flavin-Containing Monooxygenase S-Oxygenation of a Series of Thioureas and Thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urea, 1-allyl-3-(m-nitrophenyl)-2-thio- | C10H11N3O2S | CID 3034557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Urea, 1-allyl-2-thio-3-(2H-1,2,4-triazolyl)- | C6H9N5S | CID 3043397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(Bromomethyl)benzonitrile | C8H6BrN | CID 86996 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Guide: Validating the Urease Inhibitory Activity of Urea, 1-(2-biphenylyl)-2-thio-
Executive Summary
Urea, 1-(2-biphenylyl)-2-thio- (CAS: 13795-24-9), also known as 1-(biphenyl-2-yl)thiourea, represents a distinct class of N-monosubstituted thiourea derivatives. Unlike simple thiourea, which serves as a baseline urease inhibitor, the inclusion of the biphenyl moiety introduces significant lipophilicity and steric bulk. This structural modification is critical for targeting the hydrophobic flap of the urease active site, potentially enhancing potency against Helicobacter pylori and soil-bacterial ureases.
This guide outlines the rigorous validation of this compound as a urease inhibitor, contrasting it with the clinical standard Acetohydroxamic Acid (AHA) and the structural parent Thiourea .
Mechanistic Profile & Rationale
The biological activity of 1-(2-biphenylyl)-2-thio- is predicated on its ability to chelate the nickel-metallocenter of the urease enzyme.[1][2]
-
Primary Interaction: The sulfur atom of the thiocarbonyl group (C=S) acts as a soft nucleophile, bridging the bi-nickel (Ni-Ni) center in the enzyme's active site.
-
Secondary Interaction (The Biphenyl Advantage): Unlike simple thiourea, the biphenyl group targets the hydrophobic pocket near the active site entrance (typically residues like Met367 and Ala366 in bacterial ureases). This "anchor" stabilizes the inhibitor-enzyme complex, often shifting the kinetics from simple competitive to mixed-type inhibition.
Diagram 1: Mechanism of Action (Urease Active Site)
Caption: Dual-binding mode where the thiourea core chelates Nickel ions while the biphenyl tail anchors in the hydrophobic pocket.
Comparative Analysis
To validate the efficacy of Urea, 1-(2-biphenylyl)-2-thio-, it must be benchmarked against established inhibitors.
Table 1: Comparative Performance Metrics
| Feature | Urea, 1-(2-biphenylyl)-2-thio- | Acetohydroxamic Acid (AHA) | Thiourea |
| Role | Test Candidate | Clinical Standard (Positive Control) | Structural Baseline |
| Target IC50 | Low µM range (1–20 µM) | ~20–100 µM (Varies by pH) | High µM to mM range (>1000 µM) |
| Binding Mode | Bidentate/Hydrophobic | Bidentate Chelation | Monodentate/Weak Chelation |
| Lipophilicity | High (Membrane permeable) | Low (Hydrophilic) | Low |
| Stability | Oxidatively sensitive (store under N2) | Hydrolytically unstable in acid | Stable |
Critical Insight: While AHA is the FDA-approved standard, it suffers from rapid clearance and side effects. The biphenyl derivative aims to lower the IC50 (increase potency) by 10–50 fold compared to AHA due to the hydrophobic interactions described in the mechanism section.
Validation Protocol: Indophenol Urease Inhibition Assay
This protocol uses the Berthelot (Indophenol) reaction to quantify ammonia production. It is the industry gold standard for validating urease inhibitors.
Reagents & Preparation[1][3][4][5][6][7][8][9][10]
-
Enzyme: Jack Bean Urease (Type III, ~15,000–50,000 units/g).
-
Substrate: Urea (500 mM stock).
-
Buffer: Phosphate Buffer (pH 7.4 or 6.8 depending on target physiology), 2 mM EDTA (to sequester stray metal ions).
-
Reagent A (Phenol): 1% w/v Phenol + 0.005% w/v Sodium Nitroprusside.
-
Reagent B (Alkaline Hypochlorite): 0.5% w/v NaOH + 0.1% active chlorine (NaOCl).
Step-by-Step Workflow
-
Compound Preparation: Dissolve Urea, 1-(2-biphenylyl)-2-thio- in 100% DMSO. Serial dilute to ensure final DMSO concentration in assay is <2% (urease is sensitive to organic solvents).
-
Pre-Incubation (Critical Step):
-
Mix 25 µL Enzyme solution + 5 µL Inhibitor (Test Compound).
-
Incubate at 37°C for 15 minutes . This allows the bulky biphenyl group to dock into the active site before urea is introduced.
-
-
Reaction:
-
Add 50 µL Urea substrate.
-
Incubate at 37°C for exactly 10 minutes.
-
-
Termination & Development:
-
Add 50 µL Reagent A (Phenol).
-
Add 50 µL Reagent B (Hypochlorite).
-
Incubate 20 mins at RT. Blue color develops (Indophenol).[3]
-
-
Quantification: Measure Absorbance at 625 nm .
Diagram 2: Experimental Workflow Logic
Caption: Logical flow for the Indophenol Urease Assay. Pre-incubation is mandatory for thiourea derivatives.
Kinetic Validation (Mode of Inhibition)
Once IC50 is established, you must determine how the molecule inhibits.
-
Protocol: Repeat the assay with fixed inhibitor concentrations (e.g., 0, IC50, 2xIC50) while varying Urea concentration (1–50 mM).
-
Data Analysis: Construct a Lineweaver-Burk Plot (1/V vs 1/[S]).
Interpretation:
-
Competitive: Lines intersect at the Y-axis. (Common for simple thioureas).
-
Mixed/Non-Competitive: Lines intersect to the left of the Y-axis. (Expected for biphenyl derivatives due to allosteric/hydrophobic pocket influence).
Troubleshooting & Optimization (Self-Validating Systems)
To ensure "Trustworthiness" (E-E-A-T), apply these controls:
-
DMSO Control: Run a "Vehicle Only" well. If DMSO >2% inhibits the enzyme by >10%, the assay is invalid.
-
False Positives (Scavengers): Thioureas are antioxidants.[4] They can interfere with the oxidative step of the Berthelot reaction.
-
Correction: Perform a "Post-Reaction Spike." Add the inhibitor after the enzymatic reaction but before the color reagents. If color formation is suppressed compared to control, the compound is chemically interfering with the dye, not the enzyme.
-
-
Nickel Scavenging: Ensure the buffer contains no excess chelators (like high conc. EDTA) during the reaction phase, or the inhibitor might strip Ni from the solution rather than the enzyme.
References
-
Amtul, Z., et al. "Chemistry and mechanism of urease inhibition."[5] Current Medicinal Chemistry, 2002.[5][6] Link
-
Weatherburn, M. W. "Phenol-hypochlorite reaction for determination of ammonia." Analytical Chemistry, 1967. Link
-
Hanif, M., et al. "Thiourea derivatives as potent urease inhibitors: Synthesis, biological evaluation and molecular docking studies." Bioorganic Chemistry, 2018.[7][5] Link
-
Kafarski, P. & Talma, M. "Recent advances in the design of new urease inhibitors: A review." Journal of Advanced Research, 2018. Link
-
FDA Drug Label. "Lithostat (Acetohydroxamic Acid) Tablets." FDA Access Data. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Spectrometric and Voltammetric Analysis of Urease – Nickel Nanoelectrode as an Electrochemical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison Guide: Structure-Activity Relationship of Biphenyl Thiourea Derivatives
Executive Summary
Biphenyl thiourea derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities ranging from antimicrobial and anticancer to potent enzyme inhibition (e.g., Urease, DNA Gyrase).[1][2] This guide objectively analyzes the Structure-Activity Relationship (SAR) of these compounds, specifically contrasting them with their urea counterparts and standard clinical agents.[1]
Key Technical Takeaway: The substitution of the urea oxygen with sulfur (thiourea) significantly enhances lipophilicity and binding affinity towards metal-centric enzymes and hydrophobic pockets in cancer targets (e.g., K-Ras, VEGFR-2), often resulting in superior potency compared to urea analogs and, in specific cases, standard antibiotics like Cefixime.[1]
Chemical Architecture & Synthesis Strategy
The core pharmacophore consists of a biphenyl backbone linked to thiourea moieties. The synthesis typically involves the reaction of a biphenyl diamine precursor with isothiocyanates. This modular approach allows for the rapid diversification of the "R" groups on the thiourea wings.[1]
Validated Synthetic Protocol
Based on recent literature (e.g., Biphenyl Backbone-Based (Bis)Thioureas)
Reaction Scheme:
-
Precursor Preparation: Methylation and reduction of 4,4'-dinitro-[1,1'-biphenyl]-3,3'-diol to yield 3,3'-dimethoxy-[1,1'-biphenyl]-4,4'-diamine.[1][3][4]
-
Thiourea Formation: Nucleophilic addition of the diamine to substituted phenyl isothiocyanates.
Figure 1: General synthetic pathway for biphenyl bis-thiourea derivatives. The modularity of the isothiocyanate reagent allows for extensive SAR exploration.[1]
Comparative SAR Analysis
The biological efficacy of these derivatives hinges on three structural pillars: the biphenyl linker, the thiocarbonyl group, and the terminal substituents.[1]
The Thiourea Effect (S vs. O)
Experimental data consistently demonstrates that thiourea derivatives outperform urea analogs .[1]
-
Lipophilicity: The sulfur atom increases the partition coefficient (logP), facilitating better membrane permeability.[1]
-
Binding Affinity: Sulfur is a "softer" base than oxygen, allowing for stronger van der Waals interactions and chelation with metal cofactors (e.g., Ni²⁺ in Urease).[1]
-
Data Evidence: In anticancer assays targeting K-Ras, thiourea derivatives showed an
of 0.2 µM , whereas the corresponding urea derivative lagged at 22.8 µM [1].[1][5]
Biphenyl Scaffold & Substituent Effects
The biphenyl core provides a rigid spacer that orients the active thiourea wings into enzyme binding pockets (e.g., DNA Gyrase A).[1]
-
Electron-Withdrawing Groups (EWG): Substituents like
or halogens (Cl, F) on the terminal phenyl rings significantly enhance activity by increasing the acidity of the N-H protons, strengthening hydrogen bonding with receptor residues.[1] -
Linker Dynamics: Flexible linkers (e.g., ethylene) or rigid biphenyl spacers are superior to direct linkages, preventing steric clash within the active site.[1]
Figure 2: Critical structural determinants governing the bioactivity of biphenyl thiourea derivatives.
Performance Benchmarking
Antimicrobial Activity
Comparison of biphenyl (bis)thiourea derivatives against the standard antibiotic Cefixime against Pseudomonas aeruginosa.[1][3][4]
| Compound ID | Core Structure | Substituent (R) | MIC (µg/mL) | Relative Potency |
| 13a | Biphenyl Bis-Thiourea | -H | 3.125 | Equivalent |
| 13d | Biphenyl Bis-Thiourea | -Cl (meta) | 3.125 | Equivalent |
| 13f | Biphenyl Bis-Thiourea | -NO2 | 3.125 | Equivalent |
| 11a | Biphenyl Bis-Urea | -H | 3.125 | Equivalent |
| Cefixime | Standard Drug | -- | 3.125 | Reference |
Data Source: Derived from comparative studies on 3,3'-dimethoxy-[1,1'-biphenyl]-4,4'-diamine derivatives [2]. Note that while urea derivatives also show activity, thioureas generally exhibit broader spectrum efficacy (antifungal + antibacterial).[1]
Anticancer & Enzyme Inhibition
Comparison of specific thiourea derivatives against standard inhibitors.
| Target / Cell Line | Compound | Standard Drug ( | Outcome | |
| Lung Cancer (A549) | 1,3-bis(4-CF3-phenyl)thiourea | 0.2 | -- | 100x more potent than urea analog (22.8 µM) [1].[1][5] |
| Urease Inhibition | UP-1 (Bis-acyl-thiourea) | 1.55 | Thiourea (21.2)* | Superior inhibition via Ni²⁺ chelation [3].[1] |
| Breast Cancer (MCF-7) | Compound 34 | 12.4 | Doxorubicin (4.[1][5]6) | Moderate potency but distinct mechanism.[1] |
*Note: Standard thiourea
Mechanism of Action
Dual-Mode Inhibition
Biphenyl thioureas often act via two distinct mechanisms depending on the target:
-
Enzyme Active Site Chelation (Urease): The sulfur atom and N-H groups form a bidentate chelate with Nickel ions in the urease active site, blocking substrate entry.[1]
-
DNA/Protein Binding (Anticancer/Antibacterial): The planar biphenyl structure facilitates DNA groove binding or intercalation, while the thiourea moiety forms hydrogen bonds with key residues (e.g., Asp, Glu) in kinases like VEGFR-2.[1]
Figure 3: Dual mechanistic pathways of biphenyl thiourea derivatives targeting metalloenzymes and DNA/protein complexes.[1]
Experimental Protocol: Synthesis & Assay
Protocol: Synthesis of Biphenyl Bis-Thioureas
Objective: Synthesize 3,3'-dimethoxy-N4,N4'-bis(substituted-phenyl)-[1,1'-biphenyl]-4,4'-dicarbothioamide.
-
Dissolution: Dissolve 3,3'-dimethoxy-[1,1'-biphenyl]-4,4'-diamine (1 mmol) in anhydrous 1,4-dioxane (10 mL).
-
Addition: Add the appropriate aryl isothiocyanate (2.2 mmol) dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (100°C) for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).[1]
-
Isolation: Cool the reaction mixture. The product typically precipitates as a solid.[6]
-
Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/DMF to obtain pure crystals.
-
Validation: Confirm structure via ¹H-NMR (look for thioamide -NH singlets at
9.0–11.0 ppm) and IR (C=S stretch at ~1200 cm⁻¹).
Protocol: Urease Inhibition Assay
Objective: Quantify
-
Preparation: Prepare enzyme solution (Jack Bean Urease) in phosphate buffer (pH 8.2).
-
Incubation: Mix 10 µL of enzyme with 30 µL of test compound (various concentrations) and 50 µL buffer. Incubate at 37°C for 15 mins.
-
Substrate Addition: Add 50 µL of Urea substrate solution.
-
Detection: Add phenol-hypochlorite reagents (Indophenol method).[1] Incubate for 50 mins.
-
Measurement: Measure absorbance at 625 nm.
-
Calculation:
.
References
-
Biointerface Research. (2025).[1][5][7] Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Retrieved from [Link]
-
Taylor & Francis Online. (2025).[1] Biphenyl Backbone-Based (Bis)Urea and (Bis)Thiourea Derivatives as Antimicrobial and Antioxidant Agents. Retrieved from [Link]
-
MDPI. (2023).[1] Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. Retrieved from [Link][1]
-
National Institutes of Health (NIH). (2025).[1] Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of urea vs. thiourea derivatives
A Technical Guide for Medicinal Chemists and Process Scientists
Executive Summary: The Chalcogen Switch
In drug design and organocatalysis, the substitution of oxygen (urea) with sulfur (thiourea) is a high-impact isosteric replacement—often termed the "chalcogen switch." While structurally similar, these two moieties exhibit divergent behaviors driven by the polarizability and acidity of the sulfur atom compared to oxygen.
-
Urea (
): High lattice energy, strong self-aggregation, lower lipophilicity, metabolically stable. -
Thiourea (
): Higher acidity ( ), "fatty" lipophilicity, weak self-aggregation (superior for catalysis), but carries a significant metabolic liability (thyroid toxicity).
This guide dissects the performance metrics of both derivatives, providing experimental evidence to support selection in synthesis and lead optimization.
Part 1: Physicochemical & Mechanistic Foundation
The decision to use urea or thiourea rests on three pillars: Hydrogen Bond (HB) Acidity, Conformation, and Lipophilicity.
Hydrogen Bond Acidity & Aggregation
Counterintuitively, thioureas are stronger Brønsted acids than ureas, despite oxygen being more electronegative than sulfur.[1]
-
Mechanism: The larger atomic radius of sulfur stabilizes the conjugate base (negative charge delocalization) more effectively than the hard oxygen atom.
-
Impact: This makes thioureas superior Hydrogen Bond Donors (HBD) but weaker acceptors.
-
The Aggregation Factor: Ureas form extremely stable, insoluble aggregates due to strong intermolecular H-bonding (Donor-Acceptor pairing). Thioureas, being poor acceptors, do not self-associate as strongly. This leaves thiourea monomers "free" in solution to bind and activate substrates, which is the primary reason Schreiner’s Thiourea is a privileged catalyst while its urea analog is often inert.
Comparative Metrics Table
| Feature | Urea Derivatives | Thiourea Derivatives | Implications |
| ~21.0 (Less Acidic) | ~13.5 (More Acidic) | Thiourea activates electrophiles (imines/carbonyls) more potently. | |
| LogP (Lipophilicity) | Lower (Hydrophilic) | Higher (Lipophilic) | Thioureas cross cell membranes better; Ureas are more water-soluble. |
| Conformation | trans,trans or cis,trans | cis,cis (Planar) | cis,cis is required for the "bidentate clamp" mechanism in catalysis. |
| Metabolic Stability | High | Low | Thioureas are prone to S-oxidation (FMO pathway). |
| Toxicity Target | Low specific toxicity | Thyroid Peroxidase (TPO) | Thioureas can cause goiter/hypothyroidism. |
Part 2: Application in Organocatalysis
Verdict: Thiourea is the superior scaffold for non-covalent catalysis.
Mechanism of Action: The Bidentate Clamp
Thiourea catalysts operate by lowering the LUMO energy of electrophiles (like carbonyls or nitroalkenes) via double hydrogen bonding.
Figure 1: The catalytic cycle of thiourea derivatives. The 'cis-cis' conformation allows the N-H protons to act as a bidentate clamp, activating the substrate.
Performance Data: Acetal Synthesis
In a head-to-head comparison for the photochemical synthesis of acetals, the catalytic efficiency of electron-deficient thioureas vs. ureas was evaluated.[2]
-
Reaction: Benzaldehyde + Methanol
Acetal -
Catalyst: N,N'-bis[3,5-bis(trifluoromethyl)phenyl]-(thio)urea[1][2][3]
| Catalyst Type | Yield (%) | Reaction Time | Observation |
| Thiourea (Schreiner's) | 85% | 3 h | Clean conversion, no aggregation. |
| Urea Analog | < 15% | 18 h | Poor activation; catalyst aggregation observed. |
| Control (No Cat) | 9% | 18 h | Background reaction only. |
Data Source: Adapted from comparative organocatalysis studies (See Ref 1).
Part 3: Medicinal Chemistry & Toxicology
Verdict: Urea is safer; Thiourea requires rigorous toxicity screening.[4]
While thioureas offer better membrane permeability due to higher lipophilicity, they carry a "structural alert" in drug development: Thyroid Peroxidase (TPO) Inhibition .
The Toxicity Pathway
Thioureas are metabolized into reactive intermediates that irreversibly inhibit TPO, the enzyme responsible for iodinating tyrosine in thyroid hormone synthesis. This leads to reduced T3/T4 levels and compensatory TSH release, causing goiter.
Figure 2: The metabolic activation of thioureas leading to thyroid toxicity via TPO inhibition.
Part 4: Experimental Protocols
Protocol A: Synthesis of (Thio)Urea Derivatives
Standardize your library synthesis using this modular isocyanate/isothiocyanate coupling.
Reagents:
-
Aniline derivative (1.0 equiv)
-
Iso(thio)cyanate (1.1 equiv)
-
Solvent: DCM (for ureas) or THF (for thioureas)
-
Base: TEA (only if using amine salts)
Step-by-Step:
-
Dissolution: Dissolve the aniline (1.0 mmol) in dry DCM (5 mL).
-
Addition: Add the iso(thio)cyanate dropwise at
under .-
Critical Check: For Ureas , precipitation often occurs immediately due to low solubility.
-
Critical Check: For Thioureas , the solution usually remains clear.
-
-
Reaction: Stir at RT for 4–12 hours. Monitor by TLC (Thioureas run higher/faster than ureas).
-
Workup:
Protocol B: Rapid TPO Inhibition Screen (Safety Check)
Before advancing a thiourea lead, validate safety using the Guaiacol Oxidation Assay.
-
Enzyme Source: Porcine thyroid microsomes or recombinant hTPO.
-
Substrate: Guaiacol (2-methoxyphenol).
-
Procedure:
-
Incubate TPO + Thiourea candidate (1–100
) + KI in phosphate buffer (pH 7.4). -
Initiate reaction with
. -
Readout: Monitor absorbance at 470 nm (formation of tetraguaiacol).
-
-
Interpretation: A decrease in
compared to control indicates TPO inhibition.-
Reference Standard: Propylthiouracil (PTU) (
).
-
References
-
Kotzabasaki, V. et al. (2020). Photochemical synthesis of acetals utilizing Schreiner's thiourea as the catalyst. Green Chemistry. Link
-
Schreiner, P. R. (2003). Metal-free organocatalysis through explicit hydrogen bonding interactions. Chemical Society Reviews. Link
-
Doerge, D. R.[11] & Takazawa, R. S. (1990).[11] Mechanism of thyroid peroxidase inhibition by ethylenethiourea. Chemical Research in Toxicology. Link
-
Patani, G. A.[5][10] & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Link
-
Maddani, M. R. et al. (2010).[12] Efficient Synthesis of Thiourea Derivatives. Journal of Organic Chemistry. Link
Sources
- 1. Thiourea organocatalysis - Wikipedia [en.wikipedia.org]
- 2. Photochemical synthesis of acetals utilizing Schreiner's thiourea as the catalyst - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC01135E [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thiourea and cyanamide as inhibitors of thyroid peroxidase: the role of iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Mechanism of thyroid peroxidase inhibition by ethylenethiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thiourea synthesis by thioacylation [organic-chemistry.org]
In vivo validation of 1-(2-biphenylyl)-2-thiourea therapeutic potential
An In Vivo Comparative Guide to the Therapeutic Potential of 1-(2-biphenylyl)-2-thiourea in Oxidative Stress-Mediated Ischemic Injury
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for the in vivo validation of 1-(2-biphenylyl)-2-thiourea (BTU), a novel therapeutic candidate. Our objective is to objectively compare its potential performance against a known alternative in a relevant disease model, supported by a robust experimental design. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Therapeutic Promise of 1-(2-biphenylyl)-2-thiourea (BTU)
Thiourea and its derivatives are a versatile class of organic compounds with a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and enzyme-inhibiting properties.[1][2][3] The unique structural motif of thiourea allows for diverse chemical modifications, leading to compounds with specific therapeutic applications.[4] Biphenylurea/thiourea derivatives, in particular, have shown promise as inhibitors of key signaling molecules, such as vascular endothelial growth factor receptor 2 (VEGFR2).[5][6]
1-(2-biphenylyl)-2-thiourea (BTU) is a novel compound within this class. While direct in vivo data for BTU is not yet available, its structural similarity to other bioactive thiourea derivatives suggests a strong therapeutic potential, particularly in diseases where oxidative stress is a key pathological driver. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a range of disorders, including neurodegenerative diseases, cardiovascular conditions, and diabetes.[7][8][9]
A critical mediator of oxidative stress-induced cell death is the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel.[10] Activation of TRPM2 by oxidative stress leads to an influx of calcium ions, triggering a cascade of events that culminate in cell death.[10][11] Inhibition of TRPM2 has emerged as a promising therapeutic strategy for conditions such as ischemic stroke.[12][13] Given the known enzyme-inhibiting properties of thiourea derivatives, we hypothesize that BTU may act as a TRPM2 inhibitor, thereby protecting against oxidative stress-induced cellular damage.
This guide outlines a rigorous in vivo validation strategy to test this hypothesis, using a murine model of ischemic stroke. We will compare the potential efficacy of BTU with a well-characterized, albeit non-specific, TRPM2 inhibitor, N-(p-amylcinnamoyl)anthranilic acid (ACA), to provide a clear benchmark for its therapeutic potential.[14]
Proposed Mechanism of Action of BTU in Ischemic Stroke
We postulate that BTU exerts its neuroprotective effects by inhibiting the TRPM2 channel, a key player in oxidative stress-induced neuronal death following ischemic stroke. The proposed signaling pathway is illustrated below:
Caption: Proposed mechanism of BTU's neuroprotective action in ischemic stroke.
Comparative In Vivo Validation: Experimental Design
To assess the therapeutic potential of BTU in an in vivo setting, we propose a well-controlled study using a mouse model of transient middle cerebral artery occlusion (tMCAO), a widely accepted model for ischemic stroke.
Animal Model and Stroke Induction
-
Animal Model: Adult male C57BL/6 mice (8-10 weeks old) will be used. This strain is commonly used in stroke research, and its genetics are well-characterized.
-
Stroke Induction: tMCAO will be induced by inserting a filament into the internal carotid artery to block blood flow to the middle cerebral artery for 60 minutes, followed by reperfusion. This procedure mimics the pathophysiology of ischemic stroke in humans.
Treatment Groups and Dosing
A minimum of four groups will be included in the study:
| Group | Treatment | Rationale |
| 1. Sham | Vehicle (e.g., DMSO/Saline) | Control for surgical stress without inducing ischemia. |
| 2. Vehicle Control | Vehicle (e.g., DMSO/Saline) | Ischemic control to assess the full extent of stroke-induced damage. |
| 3. BTU-treated | 1-(2-biphenylyl)-2-thiourea (BTU) | To evaluate the therapeutic efficacy of the test compound. |
| 4. Comparator | N-(p-amylcinnamoyl)anthranilic acid (ACA) | A known, albeit non-specific, TRPM2 inhibitor to benchmark the performance of BTU.[14] |
-
Dosing: The optimal dose of BTU will need to be determined through preliminary dose-ranging studies. Treatment will be administered intraperitoneally (i.p.) at the time of reperfusion.
Experimental Workflow
The following diagram illustrates the proposed experimental workflow:
Caption: Proposed experimental workflow for in vivo validation of BTU.
Comparative Performance Metrics and Expected Outcomes
The efficacy of BTU will be assessed through a combination of behavioral, histological, and biochemical endpoints. The table below summarizes the key metrics and the anticipated outcomes for each treatment group.
| Performance Metric | Method | Expected Outcome: Vehicle Control | Expected Outcome: BTU-treated | Expected Outcome: Comparator (ACA) |
| Neurological Deficit | Neurological Deficit Score (NDS) | Severe neurological deficits | Significant reduction in neurological deficits | Moderate reduction in neurological deficits |
| Motor Coordination | Rotarod Test | Impaired motor coordination and balance | Improved motor performance compared to vehicle | Some improvement in motor performance |
| Infarct Volume | TTC Staining | Large infarct volume in the ischemic hemisphere | Significant reduction in infarct volume | Moderate reduction in infarct volume |
| Neuronal Survival | NeuN Staining | Significant neuronal loss in the ischemic core and penumbra | Increased number of surviving neurons | Increased neuronal survival, potentially less than BTU |
| Oxidative Stress | Malondialdehyde (MDA) Assay | Elevated levels of MDA in brain tissue | Reduced levels of MDA compared to vehicle | Reduced levels of MDA |
| Antioxidant Capacity | Superoxide Dismutase (SOD) Activity | Decreased SOD activity | Restored or increased SOD activity | Partially restored SOD activity |
Detailed Experimental Protocols
Transient Middle Cerebral Artery Occlusion (tMCAO) Model
-
Anesthetize the mouse with isoflurane (2% for induction, 1.5% for maintenance).
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Insert a 6-0 nylon monofilament coated with silicone into the ICA via the ECA stump and advance it to occlude the origin of the middle cerebral artery (MCA).
-
After 60 minutes of occlusion, withdraw the filament to allow reperfusion.
-
Suture the incision and allow the animal to recover.
Neurological Deficit Scoring
-
Assess neurological function at 24, 72, and 168 hours post-tMCAO using a 5-point scale:
-
0: No observable deficit.
-
1: Forelimb flexion.
-
2: Circling to the contralateral side.
-
3: Falling to the contralateral side.
-
4: No spontaneous motor activity.
-
Infarct Volume Measurement
-
At 7 days post-tMCAO, euthanize the mice and perfuse with saline.
-
Harvest the brains and section them into 2 mm coronal slices.
-
Incubate the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 30 minutes.
-
Capture images of the stained sections and quantify the infarct area (white) and total area using image analysis software.
-
Calculate the infarct volume as a percentage of the total brain volume.
Measurement of Oxidative Stress Markers
-
Homogenize brain tissue samples from the ischemic hemisphere.
-
Measure malondialdehyde (MDA) levels using a commercially available TBARS assay kit.
-
Determine superoxide dismutase (SOD) activity using a commercial SOD assay kit.
-
Normalize results to the total protein concentration of the homogenate.
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for the in vivo validation of 1-(2-biphenylyl)-2-thiourea as a potential therapeutic agent for ischemic stroke. The proposed comparative study against a known TRPM2 inhibitor will provide crucial data on its efficacy and mechanism of action.
Positive outcomes from this study would warrant further preclinical development, including pharmacokinetic and toxicological profiling, and investigation in other models of oxidative stress-mediated diseases. The insights gained from this research will be invaluable for advancing BTU towards clinical application and for the broader field of thiourea-based drug discovery.
References
- Alzheimer's Drug Discovery Foundation. (2023, June 14). TRPM2 Inhibitors. Cognitive Vitality.
- Chen, L., et al. (2021, January 18). TRPM2 in ischemic stroke: Structure, molecular mechanisms, and drug intervention. Taylor & Francis Online.
- Miller, B. A. (n.d.).
- Alzheimer's Drug Discovery Foundation. (2020, August 24). TRPM2 Inhibitors.
- Simmons, D. (2025, August 7). TRPM2: A candidate therapeutic target for treating neurological diseases.
- Lange, M. G., et al. (2021, March 30). The Discovery of Novel ACA Derivatives as Specific TRPM2 Inhibitors that Reduce Ischemic Injury Both In Vitro and In Vivo. Journal of Medicinal Chemistry.
- Al-Ostoot, F. H., et al. (2024, May 31).
- Bidirectional regulation mechanism of TRPM2 channel: role in oxidative stress, inflammation and ischemia-reperfusion injury. (2024, June 28). Frontiers.
- Mohamed, G. F., et al. (2021, February 15). Biphenylurea/thiourea derivatives tagged with heteroarylsulfonamide motifs as novel VEGFR2 inhibitors; Design, synthesis and anti-angiogenic activity. PubMed.
- Richardson, A. (n.d.).
- Nguyen, H. V. M., et al. (2024, November 20).
- Khan, K. M., et al. (2021, July 27). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. PMC.
- Khan, W. (2025, January 19). Thiourea Based Antidiabetic Candidates: Integrating InVitro, InVivo, and In Silico Insights into Therapeutic Potential. International Journal of Pharmaceutical Sciences.
- Establishment of a mouse model of ovarian oxidative stress induced by hydrogen peroxide. (2024, November 5).
- Kumar, A., et al. (2022, April 26). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances.
- Ali, G., et al. (2024, April 10). In vivo effects of a selected thiourea derivative 1-(2-chlorobenzoyl)-3-(2,3-dichlorophenyl) against nociception, inflammation and gastric ulcerogenicity: Biochemical, histopathological and in silico approaches. PubMed.
- Khaustova, A. A., et al. (2025, July 17). The Study of Approaches to Modeling Oxidative Stress in Male Wistar Rats: The Comparative Analysis of Diet-Induced, Chemically Induced, and Physiologically Induced Models. MDPI.
- Hepatic oxidative stress in an animal model of sleep apnoea: effects of different duration of exposure. (n.d.). PMC - PubMed Central.
- Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, March 10). LinkedIn.
- Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. (n.d.). PMC.
- Mohamed, G. F., et al. (2021, January 20). (PDF) Biphenylurea/thiourea derivatives tagged with heteroarylsulfonamide motifs as novel VEGFR2 inhibitors; Design, synthesis and anti-angiogenic activity.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]
- 5. Biphenylurea/thiourea derivatives tagged with heteroarylsulfonamide motifs as novel VEGFR2 inhibitors; Design, synthesis and anti-angiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mouse Models of Oxidative Stress Indicate a Role for Modulating Healthy Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mouse models used to test the role of reactive oxygen species in aging and age-related chronic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of TRPM2 function by PARP inhibitors protects cells from oxidative stress-induced death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Bidirectional regulation mechanism of TRPM2 channel: role in oxidative stress, inflammation and ischemia-reperfusion injury [frontiersin.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Reproducibility of experiments with 1-(2-biphenylyl)-2-thiourea
Executive Summary: The Ortho-Effect in Thiourea Chemistry
1-(2-Biphenylyl)-2-thiourea (referred to herein as BTU-2 ) represents a specialized class of N-aryl thioureas where the steric influence of the ortho-phenyl ring creates unique kinetic and thermodynamic profiles. Unlike its para-substituted counterparts or simple phenylthiourea (PTU), BTU-2 exhibits restricted rotation (atropisomerism potential) and enhanced lipophilicity, making it a critical scaffold in atropisomeric organocatalysis and lipophilic enzyme inhibition .
However, this steric bulk introduces reproducibility challenges: synthesis incompletion , solvent trapping , and tautomeric ambiguity in solution. This guide standardizes the handling of BTU-2 to ensure experimental fidelity.
Chemical Profile & Stability Matrix
Reproducibility begins with understanding the molecule's limitations.
| Property | Specification | Reproducibility Impact |
| Molecular Formula | C₁₃H₁₂N₂S | |
| Solubility | Low in H₂O; High in DMSO, DMF, Acetone | Critical: Precipitates in aqueous bioassays >50 µM. |
| pKa | ~12.5 (Thioamide proton) | pH > 8.0 shifts equilibrium to thiolate form (reactive). |
| Tautomerism | Thione (C=S) ⇌ Thiol (C-SH) | Thione dominates in solid state; Thiol increases in alkaline solution. |
| Stability | Oxidizes to Urea derivative | Storage: Store under Argon at -20°C. Avoid DMSO stocks >1 month. |
Performance Comparison: BTU-2 vs. Alternatives
This section objectively compares BTU-2 against standard alternatives in catalysis and biological inhibition.[1]
Comparative Analysis Table
| Feature | 1-(2-Biphenylyl)-2-thiourea (BTU-2) | Phenylthiourea (PTU) | 1-(4-Biphenylyl)-2-thiourea |
| Primary Use | Steric-controlled catalysis; Lipophilic inhibitor | General Tyrosinase inhibitor | High-affinity binding (non-steric) |
| Steric Profile | High (Ortho-wall) | Low | Moderate (Linear extension) |
| Lipophilicity (LogP) | ~3.4 (Predicted) | 0.7 | ~3.4 |
| Binding Kinetics | Slow on/off (Steric hindrance) | Fast on/off | Fast on/slow off |
| Toxicity | Moderate (Predicted) | High (Standard Toxin) | Moderate |
| Reproducibility Risk | High (Solubility & Rotamers) | Low (Stable, soluble) | Medium (Solubility) |
Expert Insight: Why Choose BTU-2?
-
For Catalysis: Choose BTU-2 when you need hydrogen-bond directionality . The ortho-phenyl ring forces the thiourea protons into a specific conformation, reducing the entropic penalty of substrate binding compared to PTU.
-
For Biology: Choose BTU-2 when targeting hydrophobic pockets (e.g., allosteric sites of kinases) where PTU is too polar to penetrate.
Experimental Protocols for Reproducibility
Protocol A: High-Fidelity Synthesis of BTU-2
Avoids the formation of symmetric thiourea byproducts common in standard reflux methods.
Reaction: 2-Aminobiphenyl + Benzoyl Isothiocyanate → Intermediate → Hydrolysis → BTU-2
-
Activation: Dissolve 2-aminobiphenyl (10 mmol) in anhydrous acetone (20 mL).
-
Addition: Add benzoyl isothiocyanate (11 mmol) dropwise at 0°C. Crucial: Low temp prevents polymerization.
-
Reflux: Heat to 60°C for 2 hours. Monitor TLC (Hexane:Ethyl Acetate 7:3).
-
Hydrolysis (The Clean-Up): Pour reaction mixture into 10% NaOH (50 mL) and heat at 80°C for 30 mins. Why: This cleaves the benzoyl group, releasing pure BTU-2.
-
Neutralization: Cool and acidify with HCl to pH 6. Precipitate forms.
-
Recrystallization: Recrystallize from Ethanol/Water (8:2). Do not use DMSO for crystallization as it co-crystallizes.
Protocol B: Self-Validating Bioassay Preparation
Prevents "crash-out" artifacts in enzyme inhibition assays.
-
Stock Prep: Dissolve BTU-2 in 100% DMSO to 10 mM. Sonicate for 5 mins.
-
Quality Check: Measure Absorbance at 600nm. If OD > 0.05, micro-precipitation has occurred. Spin down or re-sonicate.
-
Dilution: Dilute into buffer immediately before use.
-
Rule: Final DMSO concentration must be < 1% (v/v).
-
Step: Add 1 µL Stock to 99 µL Buffer under rapid vortexing. Do not add Buffer to Stock.
-
Visualizing the Mechanism
The following diagram illustrates the synthesis pathway and the critical tautomeric equilibrium that affects experimental outcomes.
Caption: Synthesis pathway of BTU-2 highlighting the hydrolysis step essential for purity and the pH-dependent tautomeric shift.
Troubleshooting & Reproducibility Checklist
Use this checklist to validate your data before publication.
-
Check 1 (Purity): Does the ¹H-NMR show a singlet at ~9-10 ppm (NH)? If split or absent, deuterium exchange with solvent or oxidation has occurred.
-
Check 2 (Solvent): Did you use DMSO older than 1 month? DMSO oxidizes thioureas to ureas over time. Always use fresh DMSO.
-
Check 3 (Control): In bioassays, did you run a "DMSO-only" control? BTU-2 effects can be masked by solvent toxicity if >1%.
-
Check 4 (Melting Point): Sharp MP (e.g., 150-152°C)? Broad range (>3°C) indicates the presence of the symmetric byproduct (N,N'-di(2-biphenylyl)thiourea).
References
-
Thiourea Derivatives in Drug Design Title: Biological Applications of Thiourea Derivatives: Detailed Review Source: MDPI (2024) URL:[Link]
-
Synthesis Methodologies Title: Synthesis and characterization of thiourea using nucleophilic substitution Source: Polish Journal of Chemical Technology (2019) URL:[Link]
-
General Properties of N-Substituted Thioureas Title: Thiourea Structure and Properties Source: BYJU'S / NIST WebBook URL:[Link]
-
Enzyme Inhibition Protocols Title: Thiourea Derivatives: Simple in Structure but Efficient Enzyme Inhibitors Source: NIH / PubMed Central (2021) URL:[Link]
Sources
Safety Operating Guide
Navigating the Unseen Risks: A Comprehensive Safety and Handling Guide for Urea, 1-(2-biphenylyl)-2-thio-
This document moves beyond a simple checklist, offering a procedural and logical framework for the safe handling, operation, and disposal of this thiourea derivative. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
The Precautionary Principle: Understanding the Risks of Thiourea Derivatives
Urea, 1-(2-biphenylyl)-2-thio- belongs to the thiourea class of compounds. While specific toxicological data for this particular molecule is sparse, the parent compound, thiourea, and its derivatives are known to present significant health risks. Thiourea is suspected of causing cancer and has been shown to be mutagenic in some assays.[1][2] Therefore, we must operate under the precautionary principle and handle Urea, 1-(2-biphenylyl)-2-thio- with the stringent controls appropriate for a potentially hazardous substance.
The core of our safety protocol is built on the principles of minimizing all potential routes of exposure: inhalation, skin contact, and ingestion.[3][4]
Engineering Controls: Your First Line of Defense
Before any personal protective equipment is even considered, robust engineering controls must be in place. These controls are designed to isolate the handler from the chemical hazard.
-
Chemical Fume Hood: All work involving Urea, 1-(2-biphenylyl)-2-thio-, especially the handling of powders or creation of solutions, must be conducted within a certified chemical fume hood.[4] This is critical to prevent the inhalation of any dust or aerosols.
-
Ventilation: Ensure the laboratory has adequate general ventilation.[3][4]
-
Designated Area: All handling and storage of this compound should be restricted to a designated and clearly marked area.[5]
-
Emergency Equipment: A safety shower and eyewash station must be readily accessible and regularly tested.[4]
Personal Protective Equipment (PPE): A Comprehensive Barrier
PPE is the last line of defense, but it is a critical one. The following PPE is mandatory when handling Urea, 1-(2-biphenylyl)-2-thio-.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Goggles with side shields are essential to protect against splashes and flying particles.[6][7] A face shield offers an additional layer of protection for the entire face and should be worn when there is a significant risk of splashing.[8] |
| Skin | Chemical-resistant gloves (Nitrile or Neoprene recommended) and a lab coat | Disposable nitrile or neoprene gloves should be worn to prevent skin contact.[2] It is crucial to inspect gloves for any signs of degradation or puncture before and during use. A fully buttoned lab coat protects the skin and personal clothing from contamination.[5] |
| Respiratory | NIOSH-approved respirator (if applicable) | In situations where dust or aerosols may be generated outside of a fume hood, a NIOSH-approved particulate respirator (e.g., N95) is required to prevent inhalation.[2][9] |
| Feet | Closed-toe shoes | Shoes that fully cover the feet are mandatory to protect against spills.[8] |
Procedural Guidance: From Receipt to Disposal
A systematic workflow is essential to minimize risk at every stage of the chemical's lifecycle in your lab.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.
-
Store: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3] Store away from strong oxidizing agents, as they are incompatible.[3][5]
Handling and Experimental Use
The following diagram outlines the mandatory workflow for handling Urea, 1-(2-biphenylyl)-2-thio-.
Caption: Experimental workflow for Urea, 1-(2-biphenylyl)-2-thio-.
Spill Management
In the event of a spill:
-
Evacuate: If the spill is large or you are not trained to handle it, evacuate the area and alert your supervisor.
-
Contain: For small, manageable spills, contain the spill to prevent it from spreading.
-
Clean: Use appropriate tools and absorbent materials to clean up the spill. Place all contaminated materials in a sealed, compatible waste container.[5] Avoid generating dust.[5]
-
Decontaminate: Thoroughly decontaminate the area after the spill has been cleaned up.
Disposal Plan
All waste containing Urea, 1-(2-biphenylyl)-2-thio- must be treated as hazardous waste.
-
Collection: Collect all waste (solid and liquid) in a sealable, compatible, and clearly labeled waste container.[5] Do not exceed 75% of the container's capacity.[10]
-
Labeling: Attach a completed hazardous waste label as soon as the first waste is added to the container.[5]
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.[5]
-
Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste.[1] Consult with your institution's Environmental Health and Safety (EHS) office for specific guidance.
The following diagram illustrates the decision-making process for waste disposal.
Caption: Waste disposal decision workflow.
Emergency Procedures
In case of accidental exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[5] Remove contaminated clothing.[11] Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air.[5] If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.
By integrating these safety protocols into your daily laboratory operations, you create a robust system that protects you, your colleagues, and your research. Safety is not a barrier to discovery; it is the foundation upon which successful and sustainable scientific advancement is built.
References
- Safety Data Sheet. (2022, February 16). [Source details not fully provided]
- Standard Operating Procedure for Urea.
- Urea - Safety D
- Safety D
- Safety D
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 13). Sigma-Aldrich
- BSL-1/BSL-2 Biohazardous Waste Disposal General Guidelines. Texas A&M University Division of Research
- Personal Protective Equipment (PPE) | Environmental Health and Safety. Washington University in St. Louis
- Chapter 19 – Personal Protective Equipment (PPE). (2024, January 8). Environment, Health, and Safety - Berkeley Lab
- Urea - SAFETY DATA SHEET. (2023, August 22). [Source details not fully provided]
- Urea, 2M - Santa Cruz Biotechnology. Santa Cruz Biotechnology
- Personal protective equipment for handling Urea, 1-benzoyl-3-(4-chlorophenyl)-2-thio-. Benchchem
- Safety Data Sheet – Urea. (2025, April 29). Morton Smith-Dawe
- Urea - Wikipedia. Wikipedia
- UREA - Tribioscience. Tribioscience
- The NIH Drain Discharge Guide.
- Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. MDPI
- Urea | 57-13-6. ChemicalBook
- Urea. National Institute of Standards and Technology
- 1-(2-Chlorophenyl)urea | 114-38-5. TCI AMERICA
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. actylislab.com [actylislab.com]
- 4. tribioscience.com [tribioscience.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. carlroth.com [carlroth.com]
- 7. Chapter 19 – Personal Protective Equipment (PPE) [ehs.lbl.gov]
- 8. Personal Protective Equipment (PPE) | Environmental Health and Safety | Washington University in St. Louis [ehs.wustl.edu]
- 9. mortonsmith-dawe.co.nz [mortonsmith-dawe.co.nz]
- 10. vpr.tamu.edu [vpr.tamu.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
